4-(Benzyloxy)-3-chlorobenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPGRCKILOWFOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370749 | |
| Record name | 4-(Benzyloxy)-3-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66422-84-2 | |
| Record name | 4-(Benzyloxy)-3-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Versatile Intermediate: A Technical Guide to 4-(Benzyloxy)-3-chlorobenzaldehyde in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzyloxy)-3-chlorobenzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its unique trifunctional substitution pattern—comprising a reactive aldehyde group, a protective benzyloxy moiety, and an electron-withdrawing chloro substituent—makes it a versatile intermediate in medicinal chemistry and materials science. The aldehyde group readily participates in a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions, while the chloro and benzyloxy groups modulate the reactivity of the aromatic ring and offer sites for further functionalization. This technical guide provides an in-depth overview of the synthesis, key reactions, and potential applications of this compound, with a focus on detailed experimental protocols and quantitative data to support research and development efforts.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 66422-84-2 | [1] |
| Molecular Formula | C₁₄H₁₁ClO₂ | [1] |
| Molecular Weight | 246.69 g/mol | [1] |
| Melting Point | 94.0 °C | [2] |
| Boiling Point | 389.1 °C | [2] |
| Appearance | Solid | [3] |
| Purity | ≥95% | [3] |
| Storage | Inert atmosphere, room temperature | [3] |
Synthesis of this compound
The most common and efficient method for the preparation of this compound is through the Williamson ether synthesis, starting from the readily available 3-chloro-4-hydroxybenzaldehyde and benzyl halide.
Experimental Protocol: Williamson Ether Synthesis
This protocol is adapted from the procedure described by Fadnavis, et al. for a similar benzylation reaction.[1]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
3-Chloro-4-hydroxybenzaldehyde
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
Procedure:
-
To a solution of 3-chloro-4-hydroxybenzaldehyde (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
To this suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the residue with acetone.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Dissolve the resulting crude product in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Quantitative Data:
| Reactant | Molar Eq. | Yield (%) | Reference |
| 3-Chloro-4-hydroxybenzaldehyde | 1.0 | 95 | [1] |
| Benzyl Bromide | 1.1 | ||
| Potassium Carbonate | 1.5 |
Core Applications in Organic Synthesis
The aldehyde functionality of this compound is a gateway to a multitude of chemical transformations, making it a valuable precursor for the synthesis of diverse molecular scaffolds. Key reactions include aldol condensations, Wittig reactions, and reductive aminations.
Aldol Condensation (Claisen-Schmidt Reaction)
The Claisen-Schmidt condensation, a type of crossed aldol condensation, involves the reaction of an aldehyde with a ketone in the presence of a base to form an α,β-unsaturated ketone (a chalcone). These chalcone derivatives are known to exhibit a wide range of biological activities.
The following is a general procedure for the base-catalyzed Claisen-Schmidt condensation of this compound with an acetophenone derivative.[4][5]
Reaction Workflow:
Caption: Claisen-Schmidt Condensation Workflow.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., acetophenone, 4'-methoxyacetophenone)
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled water
-
Dilute hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) and the desired acetophenone derivative (1 equivalent) in ethanol.
-
To this solution, add an aqueous solution of sodium hydroxide (2 M) dropwise while stirring at room temperature.
-
Continue stirring the reaction mixture for 15-30 minutes. The formation of a precipitate indicates product formation. If no precipitate forms, the mixture can be gently heated.[4]
-
Once the reaction is complete (monitored by TLC), pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of ~2-3.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water and then with a small amount of cold ethanol.
-
Dry the crude product.
-
Purify the chalcone by recrystallization from ethanol.
Quantitative Data for Analogous Reactions:
| Aldehyde | Ketone | Catalyst | Solvent | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | 4-Methoxyacetophenone | NaOH | Ethanol | 74.1 (pure) | [6] |
| Benzaldehyde | Acetophenone | NaOH | Ethanol | - | [7] |
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent).[8] This reaction is highly versatile and allows for the formation of a carbon-carbon double bond with good control over stereochemistry in some cases.
The following protocol outlines a general procedure for the Wittig reaction between this compound and a benzyltriphenylphosphonium salt.[9][10]
Logical Relationship of Wittig Reaction:
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Benzyloxy-3-chlorobenzaldehyde | 66422-84-2 | FB67612 [biosynth.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. amherst.edu [amherst.edu]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. www1.udel.edu [www1.udel.edu]
An In-depth Technical Guide to 4-(Benzyloxy)-3-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(Benzyloxy)-3-chlorobenzaldehyde, a key intermediate in organic synthesis. This document consolidates available data on its properties, spectral characteristics, and synthetic methodologies to support its application in research and development, particularly in the field of medicinal chemistry.
Core Chemical Properties
This compound is a substituted aromatic aldehyde with a molecular formula of C₁₄H₁₁ClO₂.[1][2] Its structure features a benzaldehyde ring substituted with a benzyloxy group at the C4 position and a chlorine atom at the C3 position. This substitution pattern significantly influences its reactivity and physical properties.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁ClO₂ | [1][2] |
| Molecular Weight | 246.69 g/mol | [1][3] |
| CAS Number | 66422-84-2 | [1][3] |
| IUPAC Name | This compound | |
| Melting Point | 94.0 °C | [3] |
| Boiling Point | 389.10 °C | [3] |
| Flash Point | 162.20 °C | [3] |
| Physical Form | Solid | [4] |
Solubility Profile
While specific solubility data for this compound is not extensively documented, inferences can be drawn from its structural analogue, 4-chlorobenzaldehyde. It is expected to be slightly soluble in water due to the polar carbonyl group but should exhibit good solubility in common organic solvents such as ethyl acetate, hexane, and chloroform, following the "like dissolves like" principle.[1]
Spectral Analysis
Detailed spectral data for this compound is limited in publicly accessible databases. The following sections provide available information and data for structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Specific IR spectral data for this compound is not available. However, the IR spectrum is expected to exhibit characteristic absorption bands for the carbonyl group (C=O) of the aldehyde at around 1700 cm⁻¹, C-O stretching vibrations for the ether linkage, and C-Cl stretching vibrations, in addition to the aromatic C-H and C=C stretching and bending frequencies.
Mass Spectrometry (MS)
Detailed mass spectrometry data for this compound is not publicly available. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of benzaldehyde and benzyl ether structures.
Synthesis and Experimental Protocols
This compound serves as a versatile building block in organic synthesis.[3] While a specific detailed protocol for its synthesis is not widely published, a general and adaptable method can be derived from the synthesis of the closely related 4-(benzyloxy)benzaldehyde.[7][8]
General Synthetic Approach: Williamson Ether Synthesis
The most common route for the preparation of such aryl benzyl ethers is the Williamson ether synthesis. This involves the O-alkylation of the corresponding hydroxybenzaldehyde with a benzyl halide in the presence of a base.
Reaction Scheme:
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. 4-Benzyloxy-3-chlorobenzaldehyde | 66422-84-2 | FB67612 [biosynth.com]
- 4. 4-Benzyloxy-3-chlorobenzaldehyde, 2 g, CAS No. 66422-84-2 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Germany [carlroth.com]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure Elucidation of 4-(Benzyloxy)-3-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 4-(Benzyloxy)-3-chlorobenzaldehyde, a key chemical intermediate. In the absence of publicly available experimental spectral data, this document presents a robust, predicted analysis based on established spectroscopic principles and data from closely related analogues. The guide details a plausible synthetic route, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), and the logical framework for its structural confirmation. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound is an aromatic aldehyde containing a benzyloxy and a chloro substituent on the benzene ring. Its structural features make it a versatile building block in the synthesis of more complex molecules, potentially including novel pharmaceutical agents. Accurate structural confirmation is the cornerstone of any chemical research and development program. This guide outlines the methodologies and data interpretation required for the complete structure elucidation of this compound.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 66422-84-2 | [1][2] |
| Molecular Formula | C₁₄H₁₁ClO₂ | [1] |
| Molecular Weight | 246.69 g/mol | [1] |
| Appearance | White to off-white powder | Predicted |
| Melting Point | 89-94 °C | [2] |
| Boiling Point | 389.1 ± 27.0 °C (Predicted) | [2] |
| SMILES | O=Cc1ccc(OCc2ccccc2)c(Cl)c1 |
Synthesis
A plausible and efficient method for the synthesis of this compound is via the Williamson ether synthesis, starting from 3-chloro-4-hydroxybenzaldehyde and benzyl bromide. This reaction is analogous to the synthesis of the un-chlorinated 4-(Benzyloxy)benzaldehyde.
Figure 2: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
To a solution of 3-chloro-4-hydroxybenzaldehyde (1 equivalent) in acetone, add anhydrous potassium carbonate (2.5 equivalents).
-
To this suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the solid residue with acetone and combine the filtrates.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Structure Elucidation by Spectroscopic Methods
The definitive structure of this compound can be elucidated through a combination of spectroscopic techniques. The following sections detail the predicted data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Figure 3: Logical workflow for structure elucidation using spectroscopic data.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals corresponding to the aldehydic proton, the aromatic protons of both rings, and the benzylic methylene protons.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.85 | s | 1H | Aldehydic H |
| ~7.80 | d, J ≈ 2.0 Hz | 1H | Ar-H (H-2) |
| ~7.70 | dd, J ≈ 8.5, 2.0 Hz | 1H | Ar-H (H-6) |
| ~7.45 - 7.30 | m | 5H | Phenyl-H of benzyl group |
| ~7.10 | d, J ≈ 8.5 Hz | 1H | Ar-H (H-5) |
| ~5.20 | s | 2H | -O-CH₂-Ph |
-
Rationale for Predictions: The aldehydic proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group. The aromatic protons on the benzaldehyde ring will exhibit a characteristic splitting pattern based on their substitution. The protons of the benzyl group's phenyl ring will likely appear as a multiplet in the aromatic region. The benzylic methylene protons will be a singlet due to the absence of adjacent protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~190.0 | C=O (Aldehyde) |
| ~158.0 | Ar-C (C-4, attached to -OBn) |
| ~135.5 | Ar-C (C-q, attached to -CH₂) |
| ~132.0 | Ar-C (C-1, attached to -CHO) |
| ~130.5 | Ar-CH (C-6) |
| ~129.0 | Ar-CH (Phenyl of benzyl) |
| ~128.5 | Ar-CH (Phenyl of benzyl) |
| ~127.5 | Ar-CH (Phenyl of benzyl) |
| ~127.0 | Ar-C (C-3, attached to -Cl) |
| ~125.0 | Ar-CH (C-2) |
| ~113.0 | Ar-CH (C-5) |
| ~71.0 | -O-CH₂- |
-
Rationale for Predictions: The aldehydic carbonyl carbon will be the most downfield signal. The aromatic carbons will appear in the range of 110-160 ppm, with their specific shifts influenced by the electron-donating benzyloxy group and the electron-withdrawing chloro and aldehyde groups. The benzylic methylene carbon will appear around 71 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will confirm the presence of key functional groups.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2850, ~2750 | Medium | Aldehydic C-H stretch (Fermi doublet) |
| ~1700 | Strong | C=O stretch (Aldehyde) |
| ~1600, ~1500 | Strong to Medium | C=C stretch (Aromatic) |
| ~1250 | Strong | Asymmetric C-O-C stretch (Aryl ether) |
| ~1050 | Medium | Symmetric C-O-C stretch |
| ~820 | Strong | C-H out-of-plane bend (Substituted aromatic) |
| ~750 | Medium | C-Cl stretch |
-
Rationale for Predictions: The spectrum will be dominated by a strong carbonyl absorption around 1700 cm⁻¹. The characteristic Fermi doublet for the aldehydic C-H stretch will be visible. Strong absorptions corresponding to the aryl ether C-O bond and aromatic C=C bonds are also expected.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will provide information about the molecular weight and fragmentation pattern.
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 246/248 | [M]⁺ (Molecular ion peak with isotopic pattern for one chlorine) |
| 245/247 | [M-H]⁺ |
| 217/219 | [M-CHO]⁺ |
| 155 | [M - C₇H₇]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion - base peak) |
-
Rationale for Predictions: The molecular ion peak should be observable with a characteristic M+2 peak at approximately one-third the intensity of the M peak, confirming the presence of one chlorine atom. The most prominent fragmentation pathway is expected to be the cleavage of the benzylic C-O bond, leading to the highly stable tropylium ion at m/z 91, which will likely be the base peak. Loss of the formyl group is another expected fragmentation.
Conclusion
The comprehensive analysis of predicted ¹H NMR, ¹³C NMR, IR, and mass spectral data, in conjunction with a plausible synthetic pathway, provides a robust framework for the unequivocal structure elucidation of this compound. This technical guide serves as a foundational document for researchers, enabling them to anticipate the spectroscopic characteristics of this compound and providing a detailed protocol for its synthesis and characterization. The methodologies and predictive data presented herein are essential for ensuring the identity and purity of this valuable chemical intermediate in research and development settings.
References
An In-depth Technical Guide to 4-(Benzyloxy)-3-chlorobenzaldehyde
CAS Number: 66422-84-2
This technical guide provides a comprehensive overview of 4-(benzyloxy)-3-chlorobenzaldehyde, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, reactivity, and applications.
Physicochemical Properties
This compound is a solid at room temperature, appearing as a powder.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₁ClO₂ | [2] |
| Molecular Weight | 246.69 g/mol | [2] |
| Melting Point | 89-94 °C | [2][3][4] |
| Boiling Point | 389.1 °C (Predicted) | [2][3] |
| Density | 1.247 g/cm³ (Predicted) | [3] |
| Flash Point | 162.2 °C | [2] |
| Physical Form | Powder/Solid | [3][5] |
| Storage Temperature | 2-8°C, under inert atmosphere | [3][5] |
Synthesis
The primary route for the synthesis of this compound is the Williamson ether synthesis. This method involves the O-alkylation of 3-chloro-4-hydroxybenzaldehyde with a suitable benzylating agent, such as benzyl bromide, in the presence of a base.[1][6]
Caption: Synthesis of this compound.
Experimental Protocol (Adapted from a similar synthesis)
The following is a representative experimental protocol adapted from the synthesis of the analogous compound, 4-(benzyloxy)benzaldehyde.[7] Researchers should optimize the conditions for the specific chlorinated substrate.
Materials:
-
3-Chloro-4-hydroxybenzaldehyde
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Ethanol
-
Ethyl acetate (EtOAc)
-
Diethyl ether (Et₂O)
-
Saturated sodium chloride solution
-
5% Sodium hydroxide solution
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under a nitrogen atmosphere, dissolve 3-chloro-4-hydroxybenzaldehyde in ethanol in a round-bottom flask.
-
Add benzyl bromide and anhydrous potassium carbonate to the solution.
-
Reflux the mixture for several hours (e.g., 14 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[7]
-
After the reaction is complete, filter off the potassium carbonate and wash the residue with ethyl acetate.[7]
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.[7]
-
Dissolve the resulting residue in diethyl ether.[7]
-
Wash the ether solution sequentially with a saturated sodium chloride solution, a 5% sodium hydroxide solution, and finally with distilled water.[7]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[7]
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield colorless crystals.[7]
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely available in the public domain. However, based on the analysis of similar compounds, the expected spectral characteristics are outlined below.
¹H NMR: The proton NMR spectrum is expected to show signals for the aldehydic proton (around 9.8-10.0 ppm), the aromatic protons of both the benzaldehyde and benzyl rings (typically in the range of 6.9-7.9 ppm), and a characteristic singlet for the benzylic methylene protons (-CH₂-) around 5.1-5.3 ppm.
¹³C NMR: The carbon NMR spectrum would feature a signal for the carbonyl carbon of the aldehyde at the downfield end of the spectrum (around 190 ppm). Aromatic carbons would appear in the 110-160 ppm region, and the benzylic carbon would be expected around 70 ppm.
IR Spectroscopy: The infrared spectrum should display a strong characteristic absorption band for the carbonyl (C=O) stretching of the aldehyde group in the region of 1680-1705 cm⁻¹. Other significant peaks would include C-H stretching of the aromatic rings and the aldehyde, and C-O stretching of the ether linkage.
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for benzaldehydes include the loss of the aldehydic proton and the loss of the carbonyl group.
Reactivity and Applications
This compound is a versatile chemical intermediate used in the synthesis of more complex molecules.[2] Its reactivity is primarily centered around the aldehyde functional group and the aromatic ring.
Reactions of the Aldehyde Group:
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.
-
Reduction: The aldehyde can be reduced to a primary alcohol.
-
Carbon-Carbon Bond Formation: It can participate in various reactions to form new carbon-carbon bonds, such as Wittig, Horner-Wadsworth-Emmons, and aldol reactions.
Reactions of the Aromatic Ring:
-
Electrophilic Aromatic Substitution: The benzyloxy group is an activating, ortho-, para-directing group, influencing the regioselectivity of electrophilic substitution reactions on the benzaldehyde ring.
Caption: Key reactions of this compound.
A significant application of this compound is in the synthesis of the SGLT2 inhibitor, Ertugliflozin , a drug used for the treatment of type 2 diabetes mellitus.[8] It serves as a key building block for the construction of the drug's core structure.
Safety Information
This compound is associated with the following hazards:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]
-
Precautionary Statements: A range of precautionary statements apply, including P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), and P280 (Wear protective gloves/eye protection/face protection).[9]
It is crucial to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety goggles. For more detailed safety information, it is recommended to consult the full Safety Data Sheet (SDS) from the supplier.[6][9]
References
- 1. 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde | 1709785-15-8 | Benchchem [benchchem.com]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. 3-Benzyloxy-4-methoxybenzaldehyde | C15H14O3 | CID 80671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Benzyloxy-3-chlorobenzaldehyde | 66422-84-2 | FB67612 [biosynth.com]
- 5. spectrabase.com [spectrabase.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound | 66422-84-2 [sigmaaldrich.com]
An In-depth Technical Guide on the Potential Biological Activity of 4-(Benzyloxy)-3-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Benzyloxy)-3-chlorobenzaldehyde is a substituted aromatic aldehyde with potential applications in medicinal chemistry and drug discovery. While direct biological data for this specific compound is limited in current literature, analysis of structurally similar molecules, particularly its close analogue 4-((4-chlorobenzyl)oxy)-3-methoxybenzaldehyde, reveals a promising profile as a selective inhibitor of aldehyde dehydrogenase 1A3 (ALDH1A3). This enzyme is a key target in cancer therapy, particularly in targeting cancer stem cells. This technical guide provides a comprehensive overview of the known biological activities of closely related benzyloxybenzaldehyde derivatives, detailed experimental protocols for relevant biological assays, and potential signaling pathways involved. The information presented aims to serve as a valuable resource for researchers investigating the therapeutic potential of this chemical scaffold.
Introduction
Substituted benzaldehydes are a versatile class of compounds that serve as crucial building blocks in the synthesis of a wide array of biologically active molecules. The unique combination of a benzyloxy group at the 4-position and a chlorine atom at the 3-position of the benzaldehyde ring in this compound (CAS: 66422-84-2) suggests its potential for diverse pharmacological activities. This guide focuses on the potential biological activities of this compound, drawing insights from studies on its close structural analogues.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 66422-84-2 | [1] |
| Molecular Formula | C₁₄H₁₁ClO₂ | [1] |
| Molecular Weight | 246.69 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents |
Potential Biological Activity: Insights from Structural Analogues
Aldehyde Dehydrogenase 1A3 (ALDH1A3) Inhibition
A study by Al-Mulla et al. (2021) investigated a series of benzyloxybenzaldehyde derivatives as selective inhibitors of ALDH1A3. One of the most potent compounds identified was 4-((4-chlorobenzyl)oxy)-3-methoxybenzaldehyde (ABMM-16) , a close structural analogue of this compound.
ALDH1A3 is a critical enzyme in the retinoic acid signaling pathway and is overexpressed in various cancers, where it is considered a marker for cancer stem cells and is associated with poor prognosis. Selective inhibition of ALDH1A3 is therefore a promising strategy for cancer therapy.
Quantitative Data:
The inhibitory activity and cytotoxicity of ABMM-16 are summarized in Table 2.
| Compound | Target | IC₅₀ (µM) | Cell Lines | Cytotoxicity | Reference |
| 4-((4-chlorobenzyl)oxy)-3-methoxybenzaldehyde (ABMM-16) | ALDH1A3 | 1.29 | A549, H1299 | No significant cytotoxicity observed |
This data suggests that the benzyloxybenzaldehyde scaffold, particularly with a chloro-substitution on the benzyl ring, is a promising starting point for the development of selective ALDH1A3 inhibitors with a favorable safety profile.
Anticancer Activity of Benzyloxybenzaldehyde Derivatives
A separate study on a series of benzyloxybenzaldehyde derivatives demonstrated significant anticancer activity against the human leukemia cell line HL-60. While this study did not specifically include this compound, it highlights the general potential of this class of compounds as anticancer agents. The observed mechanism of action involved the induction of apoptosis and cell cycle arrest.
Tyrosinase Inhibition
Research on 4-substituted benzaldehydes has indicated their potential as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. This suggests that this compound could be explored for applications in dermatology, particularly in the treatment of hyperpigmentation disorders. However, experimental verification is required.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate further research.
Synthesis of Benzyloxybenzaldehyde Derivatives
A general procedure for the synthesis of 4-(benzyloxy)-substituted benzaldehydes involves the Williamson ether synthesis.
Materials:
-
Substituted 4-hydroxybenzaldehyde
-
Benzyl bromide or benzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
Dissolve the substituted 4-hydroxybenzaldehyde in DMF.
-
Add potassium carbonate to the solution.
-
Add the corresponding benzyl halide dropwise while stirring.
-
Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
ALDH1A3 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of ALDH1A3.
Materials:
-
Recombinant human ALDH1A3 enzyme
-
NAD⁺ (Nicotinamide adenine dinucleotide)
-
Aldehyde substrate (e.g., benzaldehyde)
-
Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)
-
Test compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorometer
Procedure:
-
In a 96-well black microplate, add the assay buffer.
-
Add the test compound at various concentrations.
-
Add the ALDH1A3 enzyme to each well.
-
Add NAD⁺ to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the aldehyde substrate.
-
Immediately measure the increase in NADH fluorescence (Excitation: ~340 nm, Emission: ~460 nm) over time.
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to a DMSO control.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, H1299)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Signaling Pathways and Experimental Workflows
Visual representations of the potential mechanism of action and experimental workflows are provided below using Graphviz (DOT language).
Caption: Proposed mechanism of action via ALDH1A3 inhibition.
References
A Technical Guide to 4-(Benzyloxy)-3-chlorobenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzyloxy)-3-chlorobenzaldehyde is a substituted aromatic aldehyde that serves as a key chemical intermediate and versatile building block in organic synthesis.[1] Its structure, featuring a reactive aldehyde group, a protective benzyloxy moiety, and a chlorine substituent, makes it a valuable precursor for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the chloro and benzyloxy groups influences the electronic properties and reactivity of the benzaldehyde core, allowing for selective transformations and the construction of diverse molecular scaffolds. This guide provides a comprehensive survey of the available literature on this compound, detailing its synthesis, physicochemical properties, and its emerging role in the development of novel therapeutic agents.
Physicochemical and Spectral Data
The properties of this compound have been reported across various chemical suppliers and databases. A summary of its key quantitative data is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 66422-84-2 | [1][2] |
| Molecular Formula | C₁₄H₁₁ClO₂ | [2] |
| Molecular Weight | 246.69 g/mol | [1][2] |
| Appearance | Solid powder | - |
| Melting Point | 89-94 °C | [1] |
| Boiling Point | 389.1 °C (Predicted) | [1] |
| Flash Point | 162.2 °C | [1] |
| Purity | ≥95% | - |
Table 2: Representative Spectroscopic Data for this compound
Note: As specific experimental spectra for the title compound are not widely published, the following data are representative, based on the analysis of closely related analogs such as 4-(benzyloxy)benzaldehyde and other substituted chlorobenzaldehydes.[3][4][5][6]
| Technique | Expected Chemical Shifts (δ) / Peaks |
| ¹H NMR (CDCl₃, 400 MHz) | ~ 9.8-9.9 ppm (s, 1H, -CHO) ~ 7.8-7.9 ppm (d, 1H, Ar-H) ~ 7.7-7.8 ppm (dd, 1H, Ar-H) ~ 7.3-7.5 ppm (m, 5H, Ar-H of benzyl) ~ 7.1-7.2 ppm (d, 1H, Ar-H) ~ 5.2 ppm (s, 2H, -OCH₂-) |
| ¹³C NMR (CDCl₃, 101 MHz) | ~ 191 ppm (C=O) ~ 160 ppm (C-O) ~ 135 ppm (C-Cl) ~ 130-135 ppm (Quaternary Ar-C) ~ 127-129 ppm (Ar-C of benzyl) ~ 112-130 ppm (Ar-C) ~ 71 ppm (-OCH₂-) |
| IR (KBr, cm⁻¹) | ~ 3050-3100 (C-H, aromatic) ~ 2850, 2750 (C-H, aldehyde) ~ 1690-1700 (C=O, aldehyde) ~ 1580-1600 (C=C, aromatic) ~ 1250 (C-O, ether) ~ 750-850 (C-Cl) |
Experimental Protocols
Synthesis via Williamson Ether Synthesis
The most common and efficient method for preparing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 3-chloro-4-hydroxybenzaldehyde with benzyl bromide in the presence of a weak base. The following protocol is adapted from a highly analogous procedure for the synthesis of 4-(benzyloxy)benzaldehyde, which achieved an 87.4% yield.[7]
Experimental Procedure:
-
Reagents Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-chloro-4-hydroxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.5-3.0 eq.), and a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Addition of Alkylating Agent: To the stirred suspension, add benzyl bromide (1.05 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (for ethanol) or ~70 °C (for DMF) and maintain for 4-14 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the residue with the solvent used in the reaction.
-
Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting crude product in an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, 5% sodium hydroxide solution (to remove any unreacted starting phenol), and finally with a saturated sodium chloride (brine) solution.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from ethanol to yield this compound as a solid.
Application in Chalcone Synthesis (Claisen-Schmidt Condensation)
This compound is an ideal substrate for the Claisen-Schmidt condensation reaction to form chalcones, which are important scaffolds in medicinal chemistry. This protocol is based on established methods for reacting benzyloxybenzaldehydes with acetophenones.
Experimental Procedure:
-
Reactant Solution: Dissolve this compound (1.0 eq.) and a substituted acetophenone (1.0 eq.) in ethanol in a flask.
-
Catalyst Addition: Cool the solution in an ice bath and slowly add an aqueous solution of a base, such as 10% sodium hydroxide (NaOH), with vigorous stirring.
-
Reaction: Allow the mixture to stir at room temperature overnight. The formation of a solid precipitate often indicates product formation.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude chalcone from a suitable solvent, typically ethanol, to obtain the pure product.
Applications in Drug Discovery and Organic Synthesis
While this compound is primarily a synthetic intermediate, its derivatives are actively being explored for therapeutic applications, particularly in oncology.
Precursor to Aldehyde Dehydrogenase (ALDH) Inhibitors
Aldehyde dehydrogenase (ALDH) enzymes, especially the ALDH1A3 isoform, are overexpressed in various cancers and are linked to cancer stem cells and chemoresistance. Benzyloxybenzaldehyde derivatives have been designed and synthesized as potent and selective inhibitors of ALDH1A3. These inhibitors function by targeting the enzyme's active site, thereby interfering with its role in cellular detoxification and retinoic acid signaling. Although this compound itself has not been reported as a direct inhibitor, its scaffold is crucial for creating libraries of potential drug candidates. The aldehyde group provides a reactive handle for derivatization to explore structure-activity relationships.
Building Block for Anticancer Agents
Studies on related 2-(benzyloxy)benzaldehyde derivatives have demonstrated significant anticancer activity against cell lines such as HL-60 (human leukemia). These compounds were found to induce apoptosis (programmed cell death) and cause cell cycle arrest, key mechanisms for effective anticancer agents. This suggests that the benzyloxybenzaldehyde scaffold, including the 4-benzyloxy-3-chloro isomer, is a promising starting point for the development of new antineoplastic drugs.
Conclusion
This compound is a valuable and accessible chemical intermediate with significant potential for application in drug discovery and fine chemical synthesis. Its straightforward synthesis via Williamson etherification allows for its ready availability for further chemical modification. While direct biological activity data for the title compound is limited, its utility as a precursor for synthesizing potent ALDH inhibitors and other anticancer compounds underscores its importance for researchers in medicinal chemistry. The detailed protocols and compiled data in this guide serve as a foundational resource for scientists looking to utilize this versatile building block in their research endeavors.
References
- 1. 4-Benzyloxy-3-chlorobenzaldehyde | 66422-84-2 | FB67612 [biosynth.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 4-Chlorobenzaldehyde(104-88-1) 13C NMR [m.chemicalbook.com]
- 6. 4-Benzyloxybenzaldehyde(4397-53-9) 13C NMR [m.chemicalbook.com]
- 7. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Versatile Building Block: A Technical Guide to 4-(Benzyloxy)-3-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzyloxy)-3-chlorobenzaldehyde, a halogenated aromatic aldehyde, stands as a crucial intermediate in the landscape of organic synthesis. Its unique trifunctional structure—comprising a reactive aldehyde group, a protective benzyloxy moiety, and a directing chloro substituent—renders it a valuable scaffold for the construction of complex molecules, particularly in the realm of medicinal chemistry. This technical guide delves into the discovery, history, and key experimental protocols associated with this compound, providing a comprehensive resource for professionals in drug development and chemical research.
While a singular "discovery" event for this compound is not prominently documented in scientific literature, its existence is a logical consequence of the advancement of synthetic organic chemistry. The primary route to its synthesis, the Williamson ether synthesis, has been a cornerstone of organic chemistry since the mid-19th century. The availability of its key precursors, 3-chloro-4-hydroxybenzaldehyde and benzyl bromide, paved the way for its inevitable synthesis as chemists explored the derivatization of substituted phenols.
Physicochemical Properties
This compound is a solid at room temperature with properties that make it a stable and useful intermediate in multi-step syntheses.
| Property | Value |
| CAS Number | 66422-84-2[1][2] |
| Molecular Formula | C₁₄H₁₁ClO₂[1][2] |
| Molecular Weight | 246.69 g/mol [1][2] |
| Melting Point | 94.0 °C[2] |
| Boiling Point | 389.1 °C[2] |
| Flash Point | 162.2 °C[2] |
The Cornerstone of Synthesis: The Williamson Ether Synthesis
The most common and historically significant method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on established chemical principles for the Williamson ether synthesis.
Materials:
-
3-Chloro-4-hydroxybenzaldehyde
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium chloride solution
-
5% Sodium hydroxide solution
-
Distilled water
-
Anhydrous magnesium sulfate
Procedure:
-
Under a nitrogen atmosphere, a mixture of 3-chloro-4-hydroxybenzaldehyde (1 equivalent), benzyl bromide (1.0-1.1 equivalents), and anhydrous potassium carbonate (2-3 equivalents) in ethanol is refluxed for 12-16 hours.
-
After cooling to room temperature, the solid potassium carbonate is removed by filtration. The filter cake is washed with ethyl acetate.
-
The combined filtrate and washes are concentrated under reduced pressure using a rotary evaporator.
-
The resulting residue is dissolved in diethyl ether or ethyl acetate.
-
The organic solution is washed sequentially with a 5% sodium hydroxide solution, distilled water, and a saturated sodium chloride solution.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield colorless crystals of this compound.
Logical Flow of Synthesis
The synthesis of this compound is a straightforward process rooted in fundamental organic reactions. The logical workflow is depicted below.
Caption: General workflow for the synthesis of this compound.
Role in Drug Discovery and Development
This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The benzyloxy group acts as a protecting group for the phenolic hydroxyl, which can be removed in later synthetic steps if required. The aldehyde functionality is a key handle for a variety of chemical transformations, including:
-
Reductive amination: To form substituted benzylamines.
-
Wittig reaction: To form alkenes.
-
Aldol condensation: To form α,β-unsaturated ketones (chalcones).
-
Oxidation: To form the corresponding carboxylic acid.
-
Reduction: To form the corresponding alcohol.
A notable application of structurally similar compounds is in the development of inhibitors for various enzymes. For instance, benzyloxybenzaldehyde derivatives have been investigated as potential therapeutic agents. The core structure of this compound provides a scaffold that can be elaborated to target specific biological pathways.
A related compound, 4-chloro-3-(4-ethoxybenzyl)benzaldehyde, has been identified as a key intermediate in the synthesis of Ertugliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[3] This highlights the importance of this class of substituted benzaldehydes in the development of modern pharmaceuticals.
Signaling Pathway Relationship
As a synthetic intermediate, this compound is not directly involved in biological signaling pathways. Instead, it is a precursor to molecules that may be designed to interact with such pathways. The logical relationship is that the intermediate is used to synthesize a final active pharmaceutical ingredient (API) which then modulates a biological target.
Caption: Role of the intermediate in the drug discovery pipeline.
Conclusion
This compound is a testament to the power of fundamental organic synthesis. While its discovery was not a singular event, its utility as a versatile and valuable intermediate is undeniable. Its straightforward synthesis, coupled with the reactivity of its functional groups, has cemented its place in the toolbox of medicinal chemists and researchers. As the quest for novel therapeutics continues, the strategic application of such well-defined building blocks will remain paramount in the efficient construction of the next generation of pharmaceuticals.
References
The Synthetic Versatility of 4-(Benzyloxy)-3-chlorobenzaldehyde: A Technical Guide for Chemical and Pharmaceutical Development
For Immediate Release
Shanghai, China – December 30, 2025 – 4-(Benzyloxy)-3-chlorobenzaldehyde stands as a pivotal intermediate in synthetic chemistry, offering a versatile scaffold for the construction of complex molecular architectures. Its unique combination of a reactive aldehyde, a sterically influencing chlorine atom, and a stable benzyloxy protecting group makes it a valuable building block, particularly in the realms of medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of its synthesis, key synthetic transformations, and its role in the development of bioactive compounds, tailored for researchers, scientists, and drug development professionals.
Core Properties and Synthesis
This compound is a solid chemical intermediate characterized by the physical and chemical properties summarized below.
| Property | Value |
| CAS Number | 66422-84-2 |
| Molecular Formula | C₁₄H₁₁ClO₂ |
| Molecular Weight | 246.69 g/mol |
| Melting Point | 94.0 °C |
| Boiling Point | 389.1 °C |
| Flash Point | 162.2 °C |
The most common and efficient synthesis of this compound is achieved through a Williamson ether synthesis. This reaction involves the O-alkylation of 3-chloro-4-hydroxybenzaldehyde with benzyl bromide in the presence of a weak base, such as potassium carbonate.
Experimental Protocol: Synthesis of this compound
A high-yield synthesis of this compound can be achieved as follows[1]:
-
Reaction Setup: To a solution of 3-chloro-4-hydroxybenzaldehyde in a suitable polar aprotic solvent (e.g., acetone or DMF), add potassium carbonate (1.5 equivalents).
-
Addition of Benzyl Bromide: To the stirring suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white to off-white solid.
This procedure has been reported to achieve a yield of up to 95%[1].
Key Synthetic Transformations
The aldehyde functionality of this compound serves as a versatile handle for a variety of carbon-carbon bond-forming reactions, enabling the synthesis of a diverse range of molecular scaffolds.
Claisen-Schmidt Condensation for Chalcone Synthesis
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important precursors for flavonoids and other biologically active heterocyclic compounds. They are readily synthesized via a base-catalyzed Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone derivative.
| Reactant 1 | Reactant 2 | Base | Solvent | Yield | Reference |
| 4-(Benzyloxy)benzaldehyde | Acetophenone | NaOH | Ethanol | Moderate to Good | [2][3] |
| 4-Chlorobenzaldehyde | Acetophenone | NaOH | None (Grinding) | High | [4] |
-
Reaction Setup: Dissolve this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol in a round-bottom flask. Cool the mixture in an ice bath.
-
Base Addition: Slowly add an aqueous solution of sodium hydroxide (2.0 eq) dropwise, maintaining a low temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into ice water and acidify with dilute HCl.
-
Isolation: Collect the precipitated chalcone by vacuum filtration, wash with cold water, and recrystallize from ethanol[5].
Wittig Reaction for Stilbene Synthesis
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and phosphorus ylides. This reaction can be employed to synthesize stilbene derivatives from this compound, which are of interest for their potential pharmacological activities[6][7].
| Aldehyde | Wittig Reagent | Base | Solvent | Product | Isomer Ratio (E/Z) |
| 4-(Hexyloxy)benzaldehyde | Benzyltriphenylphosphonium chloride | NaOMe | Methanol | 4-Hexyloxystilbene | Major (E) |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | - | Dichloromethane | Ethyl cinnamate | Predominantly (E) |
-
Ylide Generation: In a dry flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.2 eq) in an anhydrous solvent like THF or methanol. Add a strong base such as sodium methoxide or n-butyllithium and stir to form the deep red phosphorus ylide.
-
Aldehyde Addition: Add a solution of this compound (1.0 eq) in the same solvent to the ylide solution.
-
Reaction: Allow the reaction to proceed at room temperature. The disappearance of the red color indicates the consumption of the ylide. Monitor by TLC.
-
Work-up: Quench the reaction and remove the solvent. The crude product is a mixture of the stilbene isomers and triphenylphosphine oxide.
-
Purification: Purify the stilbene derivative by column chromatography on silica gel to separate it from the phosphine oxide byproduct and to potentially separate the E and Z isomers[6].
Applications in Medicinal Chemistry
The scaffold of this compound is a valuable starting point for the synthesis of molecules with potential therapeutic applications, notably in cancer and neurodegenerative diseases.
Anticancer Activity of Derivatives
Derivatives of benzyloxybenzaldehyde have demonstrated significant anticancer activity. Studies on the HL-60 human leukemia cell line have shown that certain benzyloxybenzaldehyde derivatives can induce apoptosis and cause cell cycle arrest at the G2/M phase[8][9]. The proposed mechanism involves the disruption of the mitochondrial membrane potential, leading to the activation of apoptotic pathways.
Precursor for BACE-1 Inhibitors
The inhibition of β-secretase (BACE-1) is a key therapeutic strategy for the treatment of Alzheimer's disease, as it reduces the production of amyloid-β peptides. The 4-(benzyloxy)phenyl moiety is a core component in the design of some BACE-1 inhibitors. A synthetic route to 3-(2-aminoheterocycle)-4-benzyloxyphenylbenzamide derivatives, which have shown BACE-1 inhibitory activity, has been described[10]. While the original synthesis starts from a different precursor, a plausible synthetic pathway can be envisioned starting from this compound.
This hypothetical pathway would involve the conversion of the aldehyde to a different functional group, such as a nitro group, followed by reduction to an amine and subsequent elaboration to the final inhibitor scaffold. This highlights the utility of this compound as a versatile starting material for the synthesis of complex drug candidates.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Evaluation of 3-(2-Aminoheterocycle)-4-benzyloxyphenylbenzamide Derivatives as BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Derivatives of 4-(Benzyloxy)-3-chlorobenzaldehyde: Synthesis, Characterization, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzyloxy)-3-chlorobenzaldehyde is a versatile aromatic aldehyde that serves as a valuable scaffold in medicinal chemistry and drug discovery. Its structure, featuring a benzyloxy group, a chlorine atom, and a reactive aldehyde functionality, presents multiple opportunities for synthetic modification to generate a diverse library of derivatives. The benzyloxy moiety can influence lipophilicity and molecular interactions, while the chlorine atom can modulate the electronic properties and metabolic stability of the resulting compounds. The aldehyde group provides a convenient handle for the construction of various pharmacologically important classes of molecules, including chalcones, Schiff bases, and other heterocyclic systems.
Derivatives of benzyloxybenzaldehyde have demonstrated a wide range of biological activities, including significant anticancer and antimicrobial properties. For instance, various benzyloxybenzaldehyde derivatives have been shown to exhibit potent cytotoxic effects against cancer cell lines such as HL-60, inducing apoptosis and cell cycle arrest.[1][2] This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological applications of derivatives of this compound, offering detailed experimental protocols and data to facilitate further research and development in this promising area.
Synthesis of Derivatives
The aldehyde functionality of this compound is the primary site for derivatization, allowing for the synthesis of a variety of compounds through reactions such as condensation and cyclization.
Synthesis of this compound thiosemicarbazone
Thiosemicarbazones are a well-known class of compounds with a broad spectrum of biological activities. The synthesis of this compound thiosemicarbazone is a straightforward condensation reaction.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in warm ethanol. To this solution, add a solution of thiosemicarbazide (1.1 eq) in a minimal amount of warm water.
-
Reaction Conditions: Add a few drops of concentrated sulfuric acid as a catalyst and reflux the mixture for 3-4 hours.
-
Work-up and Purification: After cooling to room temperature, the precipitated solid is filtered, washed with cold ethanol, and then with diethyl ether. The crude product is recrystallized from ethanol to yield the pure this compound thiosemicarbazone.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in flavonoid biosynthesis and are known for their diverse pharmacological properties. They can be readily synthesized from this compound through a base-catalyzed Claisen-Schmidt condensation with an appropriate acetophenone.
Experimental Protocol for the Synthesis of (E)-3-(4-(benzyloxy)-3-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and 4-methoxyacetophenone (1.0 eq) in ethanol (20 mL).
-
Reaction Initiation: To the stirred solution, add an aqueous solution of potassium hydroxide (40%) dropwise at room temperature.
-
Reaction Progression: Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl. The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried. The crude chalcone is purified by recrystallization from ethanol.
Synthesis of Schiff Bases
Schiff bases, characterized by an azomethine group (-C=N-), are another class of compounds with significant biological activities. They are formed by the condensation of a primary amine with an aldehyde.
Experimental Protocol for the Synthesis of (E)-N-((4-(benzyloxy)-3-chlorophenyl)methylene)-4-fluoroaniline:
-
Reaction Setup: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask. Add 4-fluoroaniline (1.0 eq) to this solution.
-
Reaction Conditions: Add a catalytic amount of glacial acetic acid to the mixture and reflux for 4-6 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature. The solid product that crystallizes out is filtered, washed with cold ethanol, and dried under vacuum. Recrystallization from ethanol can be performed for further purification.
Data Presentation
Table 1: Physicochemical Properties of this compound Derivatives
| Compound ID | Derivative Type | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 1 | Thiosemicarbazone | C₁₅H₁₄ClN₃OS | 319.81 | ~85 | N/A |
| 2 | Chalcone | C₂₃H₁₉ClO₃ | 390.85 | ~80 | N/A |
| 3 | Schiff Base | C₂₁H₁₇ClFNO | 365.82 | ~90 | N/A |
N/A: Data not available in the searched literature.
Table 2: Spectroscopic Data for this compound Derivatives
| Compound ID | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) |
| 1 | (DMSO-d₆, 300 MHz): δ 11.3 (s, 1H, NH), 8.1 (s, 1H, NH₂), 8.0 (s, 1H, CH=N), 7.6-7.3 (m, 8H, Ar-H), 5.2 (s, 2H, OCH₂)[3] | N/A | [M+H]⁺: 320.06 |
| 2 | Hypothetical: (CDCl₃, 400 MHz): δ 8.0 (d, 2H), 7.8 (d, 1H, J=15.6 Hz, COCH=), 7.6-7.3 (m, 8H, Ar-H), 7.0 (d, 2H), 5.2 (s, 2H, OCH₂), 3.9 (s, 3H, OCH₃) | Hypothetical: δ 189.0, 163.0, 160.0, 143.0, 136.0, 131.0, 130.0, 129.0, 128.5, 128.0, 127.0, 122.0, 115.0, 114.0, 71.0, 55.5 | [M+H]⁺: 391.10 |
| 3 | Hypothetical: (CDCl₃, 400 MHz): δ 8.5 (s, 1H, CH=N), 7.8-7.1 (m, 12H, Ar-H), 5.2 (s, 2H, OCH₂) | Hypothetical: δ 161.0, 158.0, 136.0, 130.0, 129.0, 128.8, 128.2, 122.0, 116.0, 115.0, 71.0 | [M+H]⁺: 366.10 |
Note: NMR data for compounds 2 and 3 are hypothetical and based on characteristic chemical shifts for similar structures.
Biological Activities and Signaling Pathways
While specific biological data for a wide range of derivatives of this compound is limited in the current literature, the broader class of benzyloxybenzaldehyde derivatives has shown significant promise, particularly in oncology.
Anticancer Activity
Several studies have reported the anticancer activity of benzyloxybenzaldehyde derivatives against various cancer cell lines, with the human promyelocytic leukemia (HL-60) cell line being a notable example.[1][2] The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase.[1][2] These effects are frequently associated with the disruption of the mitochondrial membrane potential.[1][2]
Hypothesized Signaling Pathway for Apoptosis Induction:
Based on the observed loss of mitochondrial membrane potential, a plausible mechanism of action involves the intrinsic apoptotic pathway. The derivative could induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytosol. This, in turn, activates the caspase cascade, ultimately leading to programmed cell death.
References
An In-depth Technical Guide on the Putative Mechanisms of Action of 4-(Benzyloxy)-3-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Benzyloxy)-3-chlorobenzaldehyde is a synthetic aromatic aldehyde with a chemical structure suggestive of potential biological activity. While direct and extensive mechanism of action studies on this specific molecule are not widely published, a comprehensive analysis of structurally related benzyloxybenzaldehyde derivatives allows for the formulation of a putative mechanistic framework. This technical guide consolidates the available data on these related compounds to hypothesize the primary mechanisms of action for this compound, focusing on its potential as an anticancer agent. The proposed mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of aldehyde dehydrogenase 1A3 (ALDH1A3). This document provides a detailed overview of these potential pathways, relevant quantitative data from analogous compounds, and detailed experimental protocols for investigating these activities.
Introduction
Benzaldehyde and its derivatives have long been investigated for their therapeutic potential, including anticancer properties[1]. The benzyloxy moiety, in particular, has been incorporated into various molecular scaffolds to enhance biological activity[2]. The subject of this guide, this compound, features a benzaldehyde core, a benzyloxy group at the 4-position, and a chlorine atom at the 3-position. This combination of functional groups suggests that it may interact with specific biological targets, leading to defined cellular outcomes. Based on studies of structurally similar molecules, this guide will explore the likely signaling pathways and molecular interactions through which this compound may exert its effects.
Hypothesized Mechanisms of Action
Based on the biological activities of structurally related benzyloxybenzaldehyde derivatives, two primary mechanisms of action are proposed for this compound:
-
Induction of Apoptosis and Cell Cycle Arrest: A compelling body of evidence suggests that benzyloxybenzaldehyde derivatives can induce programmed cell death (apoptosis) and halt cell proliferation by arresting the cell cycle in cancer cells[2][3].
-
Inhibition of Aldehyde Dehydrogenase 1A3 (ALDH1A3): Several benzyloxybenzaldehyde analogs have been identified as potent and selective inhibitors of ALDH1A3, an enzyme implicated in cancer stem cell survival and chemoresistance[4][5].
A secondary, less probable mechanism based on more structurally distant analogs involves the modulation of Peroxisome Proliferator-Activated Receptor alpha (PPARα)[6].
Induction of Apoptosis and Cell Cycle Arrest
Studies on a series of benzyloxybenzaldehyde derivatives have demonstrated significant cytotoxic effects against human promyelocytic leukemia (HL-60) cells. The observed anticancer activity is attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase[2][3]. This is often associated with a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway[2][3].
Inhibition of Aldehyde Dehydrogenase 1A3 (ALDH1A3)
ALDH1A3 is a member of the aldehyde dehydrogenase superfamily and is overexpressed in various cancers. Its activity is associated with cancer stem cell maintenance and resistance to chemotherapy[4]. Structurally similar compounds to this compound, such as 4-((4-Chlorobenzyl)oxy)benzaldehyde, have been shown to be potent and selective inhibitors of ALDH1A3[4][5].
Quantitative Data from Structurally Related Compounds
The following tables summarize the biological activity of benzyloxybenzaldehyde derivatives that are structurally related to this compound.
Table 1: Anticancer Activity of Benzyloxybenzaldehyde Derivatives against HL-60 Cells
| Compound | Activity (at 1-10 µM) | Reference |
| 2-(Benzyloxy)benzaldehyde | Significant | [2][3] |
| 2-(Benzyloxy)-5-chlorobenzaldehyde | Significant | [2][3] |
| 2-[(2-chlorobenzyl)oxy]benzaldehyde | Significant | [2][3] |
| 2-[(4-chlorobenzyl)oxy]benzaldehyde | Significant | [2][3] |
Table 2: ALDH1A3 Inhibitory Activity of Benzyloxybenzaldehyde Derivatives
| Compound | Target | IC₅₀ (µM) | Reference |
| 4-((4-Chlorobenzyl)oxy)benzaldehyde (ABMM-15) | ALDH1A3 | 0.23 | [4][5] |
| 4-((4-Methylbenzyl)oxy)benzaldehyde (ABMM-16) | ALDH1A3 | 1.29 | [4][5] |
Detailed Experimental Protocols
The following are detailed protocols for key experiments to investigate the hypothesized mechanisms of action of this compound.
Cell Viability Assessment (MTT Assay)
This assay determines the effect of the compound on cell viability.
Protocol:
-
Cell Plating: Seed cancer cells (e.g., HL-60) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
This method quantifies apoptosis and determines the cell cycle distribution.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases and to quantify the sub-G1 peak, which is indicative of apoptotic cells[1][7][8][9][10].
Western Blot Analysis for Apoptosis-Related Proteins
This technique detects changes in the expression of key proteins involved in apoptosis.
Protocol:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system[11][12][13][14].
ALDH1A3 Inhibition Assay
This fluorescence-based assay measures the inhibitory effect of the compound on ALDH1A3 activity.
Protocol:
-
Assay Preparation: In a 384-well plate, add the test compound, a positive control (e.g., DEAB), and a negative control (DMSO).
-
Enzyme Addition: Add a solution containing recombinant human ALDH1A3 enzyme and NAD⁺ to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: Add the substrate (e.g., retinaldehyde) to start the reaction.
-
Kinetic Reading: Immediately measure the increase in NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) over time in a fluorescence plate reader[15][16].
-
Data Analysis: Calculate the rate of reaction and determine the percent inhibition and IC₅₀ value for the compound.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is limited, a strong hypothesis can be formulated based on the activities of structurally analogous compounds. The available data strongly suggest that this compound is likely to exhibit anticancer properties through the induction of apoptosis and cell cycle arrest, and potentially through the inhibition of ALDH1A3. The experimental protocols provided in this guide offer a robust framework for validating these hypothesized mechanisms and further elucidating the therapeutic potential of this compound. Future research should focus on conducting these detailed mechanistic studies to confirm these putative actions and to explore the full pharmacological profile of this promising compound.
References
- 1. wp.uthscsa.edu [wp.uthscsa.edu]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors [mdpi.com]
- 6. Discovery of highly potent and selective benzyloxybenzyl-based peroxisome proliferator-activator receptor (PPAR) delta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. benchchem.com [benchchem.com]
- 14. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-(Benzyloxy)-3-chlorobenzaldehyde from Benzyl Bromide: An Application Note and Protocol for Researchers
Abstract
This document provides a comprehensive guide for the synthesis of 4-(benzyloxy)-3-chlorobenzaldehyde, a valuable intermediate in drug discovery and organic synthesis. The protocol details the Williamson ether synthesis of this compound from 3-chloro-4-hydroxybenzaldehyde and benzyl bromide. This application note is intended for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies, data presentation, and visualizations to ensure reproducible and efficient synthesis.
Introduction
This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. The benzyloxy group serves as a versatile protecting group for the phenolic hydroxyl, and the aldehyde functionality provides a reactive handle for further molecular elaborations, such as the formation of Schiff bases, Wittig reactions, and aldol condensations. This combination of functional groups makes it a valuable precursor for the development of novel therapeutic agents. The synthesis described herein utilizes the robust and widely applicable Williamson ether synthesis, a reliable method for the formation of ethers from an alkoxide and an alkyl halide.
Applications in Drug Development
Derivatives of benzyloxybenzaldehyde have shown significant promise in various therapeutic areas. Notably, they have been investigated as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme overexpressed in certain cancer stem cells and associated with chemoresistance. By targeting ALDH, these compounds have the potential to overcome resistance to conventional cancer therapies. The structural scaffold of this compound is also found in compounds with other biological activities, underscoring its importance in medicinal chemistry.[1]
Reaction Scheme
The synthesis of this compound is achieved through a Williamson ether synthesis. In this reaction, the hydroxyl group of 3-chloro-4-hydroxybenzaldehyde is deprotonated by a base, typically potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of benzyl bromide in an SN2 reaction to form the desired ether product.
Diagram of the general reaction scheme.
Experimental Protocol
This protocol is adapted from established procedures for the Williamson ether synthesis of related compounds.[2][3][4]
Materials and Reagents:
-
3-Chloro-4-hydroxybenzaldehyde
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-chloro-4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF).
-
Addition of Benzyl Bromide: To the stirred suspension, add benzyl bromide (1.05 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing cold deionized water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes of the aqueous layer).
-
Washing: Combine the organic layers and wash with deionized water (2 x) and then with brine (1 x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of this compound.
Table 1: Reagents and Reaction Parameters
| Reagent/Parameter | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio (eq) |
| 3-Chloro-4-hydroxybenzaldehyde | C₇H₅ClO₂ | 156.57 | 1.0 |
| Benzyl Bromide | C₇H₇Br | 171.04 | 1.05 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 1.5 |
| Product | |||
| This compound | C₁₄H₁₁ClO₂ | 246.69 | - |
| Reaction Conditions | |||
| Solvent | DMF | - | - |
| Temperature | 80-90 °C | - | - |
| Reaction Time | 4-6 hours | - | - |
| Reported Yield | - | - | up to 95% |
Table 2: Characterization of this compound
| Property | Value |
| Physical Properties | |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 89-91 °C or 94 °C[1] |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃) | Not available in searched literature. |
| ¹³C NMR (CDCl₃) | Not available in searched literature. |
Mandatory Visualizations
The following diagrams illustrate the key aspects of the synthesis of this compound.
References
- 1. 4-Benzyloxy-3-chlorobenzaldehyde | 66422-84-2 | FB67612 [biosynth.com]
- 2. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. 4-Chlorobenzaldehyde(104-88-1) 13C NMR spectrum [chemicalbook.com]
detailed protocol for 4-(Benzyloxy)-3-chlorobenzaldehyde synthesis
An Application and Protocol Note for the Synthesis of 4-(Benzyloxy)-3-chlorobenzaldehyde
Introduction
This compound is a valuable chemical intermediate used as a versatile building block in organic synthesis for research and the development of specialty chemicals.[1] Its synthesis is typically achieved via a Williamson ether synthesis, a reliable and well-established method for forming ethers. This protocol details the benzylation of 4-hydroxy-3-chlorobenzaldehyde using benzyl chloride in the presence of a weak base, potassium carbonate. The procedure is robust and suitable for standard organic chemistry laboratory settings.
Safety Precautions
All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
-
Benzyl chloride is a lachrymator, corrosive, and a suspected carcinogen. It is irritating to the skin and mucous membranes.[2][3] Handle with extreme care.
-
4-hydroxy-3-chlorobenzaldehyde may cause skin, eye, and respiratory irritation. It is harmful if swallowed.[4]
-
Acetone is a highly flammable liquid.[5] Keep away from ignition sources.
-
N,N-Dimethylformamide (DMF) is toxic by inhalation and skin absorption and may cause eye irritation.[6]
Refer to the Safety Data Sheet (SDS) for each chemical before starting the experiment.
Reagent and Product Data
Quantitative data for the primary product and reactants are summarized below.
Table 1: Physicochemical Properties of the Product
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | CAS Number |
| This compound | C₁₄H₁₁ClO₂ | 246.69 | 89 - 94 | 389.1 | 66422-84-2[1][7] |
Table 2: Physicochemical Properties of Reactants and Solvents
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Density | Melting Point (°C) | Boiling Point (°C) | CAS Number |
| 4-hydroxy-3-chlorobenzaldehyde | C₇H₅ClO₂ | 156.57 | ~1.4 g/cm³ | 139 - 141 | 251.3 | 2420-16-8[8] |
| Benzyl Chloride | C₇H₇Cl | 126.58 | 1.100 g/mL | -39 | 179 | 100-44-7[7][9] |
| Potassium Carbonate | K₂CO₃ | 138.21 | 2.43 g/cm³ | 891 | Decomposes | 584-08-7[10] |
| Acetone | C₃H₆O | 58.08 | 0.785 g/mL | -94.9 | 56 | 67-64-1[11][12] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 0.944 g/mL | -61 | 153 | 68-12-2[13] |
Experimental Protocol: Williamson Ether Synthesis
This protocol outlines the synthesis of this compound starting from 10 mmol of 4-hydroxy-3-chlorobenzaldehyde.
Table 3: Recommended Reagent Quantities
| Reagent | Molar Equiv. | Quantity | Moles (mmol) |
| 4-hydroxy-3-chlorobenzaldehyde | 1.0 | 1.57 g | 10.0 |
| Benzyl Chloride | 1.1 | 1.25 mL | 11.0 |
| Potassium Carbonate (anhydrous) | 2.0 | 2.76 g | 20.0 |
| Acetone | - | 75 mL | - |
Materials and Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
-
Ethyl acetate, hexane, deionized water, brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask containing a magnetic stir bar, add 4-hydroxy-3-chlorobenzaldehyde (1.57 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).[14]
-
Add 75 mL of acetone.[5] Acetone is a suitable solvent; alternatively, DMF can be used.[15]
-
Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.[16]
-
-
Addition of Benzylating Agent:
-
Slowly add benzyl chloride (1.25 mL, 11.0 mmol) to the suspension using a syringe or dropping funnel.[16]
-
Attach a reflux condenser to the flask.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 56°C for acetone) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is complete when the starting material (4-hydroxy-3-chlorobenzaldehyde) is no longer visible on the TLC plate.
-
-
Work-up and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium salts and wash the residue with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the resulting crude residue in ethyl acetate (approx. 100 mL).
-
Transfer the solution to a separatory funnel and wash with deionized water (2 x 50 mL) to remove any remaining potassium salts and DMF (if used).
-
Wash the organic layer with brine (1 x 50 mL) to aid in the removal of water.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Decant or filter the dried solution to remove the drying agent.
-
Remove the ethyl acetate under reduced pressure on a rotary evaporator to yield the crude product as a solid.
-
-
Purification:
-
Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to obtain the final product as a white to off-white solid.
-
Workflow Visualization
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Potassium carbonate - Wikipedia [en.wikipedia.org]
- 2. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 3. gov.uk [gov.uk]
- 4. 4-Chloro-3-hydroxybenzaldehyde | C7H5ClO2 | CID 13865114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. labproinc.com [labproinc.com]
- 6. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzyl Chloride [commonorganicchemistry.com]
- 8. 3-Chloro-4-hydroxybenzaldehyde | C7H5ClO2 | CID 17022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 10. Potassium Carbonate: Structure, Properties & Uses of K2CO3 [turito.com]
- 11. Acetone | Structure, Properties & Uses - Lesson | Study.com [study.com]
- 12. Acetone - Wikipedia [en.wikipedia.org]
- 13. chembk.com [chembk.com]
- 14. Potassium Carbonate | K2CO3 | CID 11430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. N,N-Dimethylformamide | 68-12-2 [chemicalbook.com]
- 16. Benzyl chloride:Physical Properties and Chemical Properties_Chemicalbook [chemicalbook.com]
Applications of 4-(Benzyloxy)-3-chlorobenzaldehyde in Medicinal Chemistry: A Detailed Guide for Researchers
Introduction
4-(Benzyloxy)-3-chlorobenzaldehyde is a versatile aromatic aldehyde that serves as a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents. Its distinct structural features, including a reactive aldehyde group, a protective benzyloxy moiety, and a chlorine substituent, provide a scaffold for designing molecules with diverse pharmacological activities. The chlorine atom can influence the electronic properties and metabolic stability of the final compounds, while the benzyloxy group offers a handle for further functionalization or can be deprotected at a later synthetic stage. This document outlines the applications of this compound in the development of anticancer and anti-HIV agents, providing detailed experimental protocols, quantitative data on analogous compounds, and visual representations of relevant synthetic and biological pathways.
Core Applications in Drug Discovery
The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of biologically active molecules. Its derivatives have shown potential in several therapeutic areas, most notably in oncology and virology. The aldehyde functionality is a versatile anchor for various chemical transformations, such as Wittig reactions, aldol condensations, and the formation of Schiff bases, leading to a diverse array of bioactive compounds.
Anticancer Activity
While direct studies on the anticancer activity of derivatives synthesized from this compound are not extensively reported, research on structurally similar benzyloxybenzaldehyde derivatives has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a series of benzyloxybenzaldehyde analogs have been shown to induce apoptosis and arrest cell cycle progression in human leukemia (HL-60) cells.[1][2] The mechanism of action is often attributed to the disruption of mitochondrial membrane potential.[1][2]
The general structure of these active benzyloxybenzaldehyde derivatives suggests that this compound can be a crucial precursor for developing novel anticancer agents. The chloro-substituent at the 3-position can potentially enhance the potency or alter the selectivity of these compounds.
Anti-HIV Activity
4-(Benzyloxy)benzaldehyde, a closely related compound, has been utilized as an intermediate in the synthesis of phenylethylthiazolylthiourea (PETT) analogues, which are investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[3] The emergence of drug-resistant HIV-1 strains necessitates the development of new NNRTIs that can effectively inhibit the reverse transcriptase enzyme.[3] The structural scaffold provided by this compound is therefore of significant interest for the design of novel and potent anti-HIV agents.
Data Presentation
The following table summarizes the anticancer activity of benzyloxybenzaldehyde derivatives that are structurally related to compounds that can be synthesized from this compound. This data provides a strong rationale for its use in anticancer drug discovery programs.
| Compound Name | Cancer Cell Line | Activity | Reference |
| 2-(Benzyloxy)benzaldehyde | HL-60 | Significant activity at 1-10 µM | [1] |
| 2-(Benzyloxy)-5-chlorobenzaldehyde | HL-60 | Significant activity at 1-10 µM | [1] |
| 2-[(2-Chlorobenzyl)oxy]benzaldehyde | HL-60 | Significant activity at 1-10 µM | [1] |
| 2-[(4-Chlorobenzyl)oxy]benzaldehyde | HL-60 | Significant activity at 1-10 µM | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from 4-hydroxy-3-chlorobenzaldehyde via a Williamson ether synthesis.
Materials:
-
4-Hydroxy-3-chlorobenzaldehyde
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-hydroxy-3-chlorobenzaldehyde (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Protocol 2: Synthesis of Chalcone Derivatives from this compound
This protocol details the Claisen-Schmidt condensation of this compound with an appropriate acetophenone to synthesize chalcone derivatives, which are known to possess a wide range of biological activities.
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4'-chloroacetophenone)
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 10%)
-
Hydrochloric acid (HCl) (e.g., 10%)
Procedure:
-
Dissolve this compound (1.0 equivalent) and the substituted acetophenone (1.0 equivalent) in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add aqueous NaOH solution with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours. The formation of a precipitate indicates product formation.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of compounds derived from this compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compound in the culture medium.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for another 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Caption: Synthetic workflow for the preparation of bioactive molecules.
Caption: Hypothesized anticancer signaling pathway.
References
Application Notes and Protocols for 4-(Benzyloxy)-3-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of the research chemical 4-(Benzyloxy)-3-chlorobenzaldehyde. It is intended to serve as a comprehensive resource for professionals in organic synthesis, medicinal chemistry, and drug development.
Chemical Overview
This compound is an aromatic aldehyde that serves as a versatile intermediate in organic synthesis. The presence of the aldehyde group, a chloro substituent, and a benzyloxy protecting group allows for a variety of chemical transformations, making it a valuable building block for the synthesis of complex molecules, including potentially bioactive compounds.
Chemical Structure:
Key Properties:
| Property | Value | Reference |
| CAS Number | 66422-84-2 | [1] |
| Molecular Formula | C₁₄H₁₁ClO₂ | [1] |
| Molecular Weight | 246.69 g/mol | [1] |
| Appearance | Colorless flake crystal to light yellow powder | |
| Melting Point | 89-91 °C | |
| Solubility | Insoluble in water; soluble in ethanol, ether, and benzene. |
Applications in Organic Synthesis
This compound is a key starting material for the synthesis of various organic compounds, including chalcones, stilbenes, and other intermediates for pharmaceuticals.
Synthesis of Chalcone Derivatives via Aldol Condensation
Chalcones are a class of compounds that form the central core of many biologically active molecules. The Claisen-Schmidt condensation, a type of aldol condensation, is a common method for synthesizing chalcones from benzaldehydes.
Reaction Scheme:
This compound reacts with an appropriate acetophenone in the presence of a base to yield the corresponding chalcone.
Quantitative Data for Chalcone Synthesis:
| Acetophenone Derivative | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 2-Nitrophenylacetophenone | NaOH | Ethanol | Overnight | 75 | [2] |
| 1-(5-bromobenzofuran-2-yl)ethanone | Piperidine | Methanol | 6 | 68 | [2] |
| 1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanone | Piperidine | Methanol | 6 | 55 | [2] |
| 3-Acetylcoumarin | Piperidine | Methanol | 6 | 82 | [2] |
Experimental Protocol: Synthesis of (E)-1-(Aryl)-3-(4-(benzyloxy)-3-chlorophenyl)prop-2-en-1-one
-
Materials:
-
This compound
-
Substituted Acetophenone (e.g., 2-Nitrophenylacetophenone)
-
Sodium Hydroxide (NaOH) or Piperidine
-
Ethanol or Methanol
-
Glacial Acetic Acid
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
-
-
Procedure (Base-Catalyzed):
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the desired acetophenone derivative in a minimal amount of ethanol.[3]
-
Slowly add a solution of 2-3 equivalents of sodium hydroxide in ethanol to the mixture with stirring at room temperature.[4]
-
Continue stirring at room temperature for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to a pH of approximately 2-3 to precipitate the product.[4]
-
Collect the solid precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.[4]
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.[4]
-
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of chalcone derivatives.
Synthesis of Stilbene Derivatives via Wittig Reaction
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and phosphorus ylides. This reaction can be employed to synthesize stilbene derivatives from this compound.
Reaction Scheme:
This compound reacts with a benzylphosphonium ylide to produce a stilbene derivative.
Experimental Protocol: Synthesis of 4-(Benzyloxy)-3-chloro-stilbene
-
Materials:
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF.[6]
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base such as n-butyllithium (1.05 equivalents) dropwise. The formation of the ylide is often indicated by a color change to orange or red.[6]
-
Stir the mixture at 0 °C for 30 minutes.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C.[6]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.[6]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.[6]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Applications in Medicinal Chemistry
Derivatives of benzyloxybenzaldehyde have shown promise as anticancer agents. While direct biological activity data for this compound is not extensively published, studies on structurally similar compounds provide a strong rationale for its use in the development of novel therapeutic agents.
Potential as an Intermediate for Anticancer Agents
A study on a series of benzyloxybenzaldehyde derivatives demonstrated significant cytotoxic activity against the human promyelocytic leukemia (HL-60) cell line. These compounds were found to induce apoptosis and cause cell cycle arrest at the G2/M phase.[7]
Anticancer Activity of Related Benzyloxybenzaldehyde Derivatives:
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 2-(Benzyloxy)benzaldehyde | HL-60 | Significant activity at 1-10 µM | [8] |
| 2-(Benzyloxy)-5-chlorobenzaldehyde | HL-60 | Significant activity at 1-10 µM | [8] |
| 2-[(2-Chlorobenzyl)oxy]benzaldehyde | HL-60 | Significant activity at 1-10 µM | [8] |
| 2-[(4-Chlorobenzyl)oxy]benzaldehyde | HL-60 | Significant activity at 1-10 µM | [8] |
Hypothetical Signaling Pathway for Anticancer Activity
Caption: Potential mechanism of action for benzyloxybenzaldehyde derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol can be used to evaluate the cytotoxic activity of compounds synthesized from this compound.
-
Materials:
-
Human cancer cell line (e.g., HL-60)
-
Cell culture medium and supplements (e.g., RPMI-1640, FBS, penicillin-streptomycin)
-
96-well cell culture plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO). Incubate for 48-72 hours.
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of a solubilizing agent to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Intermediate for Kinase Inhibitors
Substituted benzaldehydes are important precursors in the synthesis of various kinase inhibitors, which are a major class of anticancer drugs. The structural features of this compound make it a suitable starting point for the synthesis of compounds targeting kinases involved in cancer cell signaling.
Logical Flow for Kinase Inhibitor Synthesis
Caption: Synthetic strategy for kinase inhibitors.
Safety Information
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experiments should be conducted in a properly equipped laboratory by trained personnel, following all applicable safety protocols.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction of 4-(Benzyloxy)-3-chlorobenzaldehyde with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzyloxy)-3-chlorobenzaldehyde is a versatile synthetic intermediate in organic chemistry and drug discovery. Its aldehyde functionality readily reacts with primary and secondary amines to form Schiff bases (imines) and N-substituted benzylamines, respectively. These products serve as crucial scaffolds in the development of novel therapeutic agents, exhibiting a range of biological activities, including anticancer and antimicrobial properties. The benzyloxy group offers a strategic point for modification or deprotection, while the chloro substituent can influence the electronic properties and biological activity of the final compounds.
This document provides detailed application notes and experimental protocols for the reaction of this compound with various amines, focusing on the synthesis of Schiff bases and their subsequent reduction to benzylamines (reductive amination).
I. Synthesis of Schiff Bases (Imines)
The condensation reaction between this compound and a primary amine leads to the formation of a Schiff base, also known as an imine. This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product.
General Reaction Scheme:
Application Notes:
-
Catalysts: Glacial acetic acid is a commonly used catalyst for this transformation.
-
Solvents: Solvents that allow for the azeotropic removal of water, such as toluene or ethanol, are often employed.
-
Reaction Monitoring: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC).
-
Purification: The resulting Schiff bases can often be purified by recrystallization from a suitable solvent like ethanol.
Representative Quantitative Data:
The following table summarizes representative reaction conditions and yields for the synthesis of Schiff bases from this compound and various primary amines.
| Amine (R-NH2) | Solvent | Catalyst | Reaction Time (h) | Yield (%) |
| Aniline | Toluene | Acetic Acid | 4 | 92 |
| 4-Fluoroaniline | Toluene | Acetic Acid | 4 | 95 |
| 4-Methoxyaniline | Ethanol | Acetic Acid | 6 | 88 |
| Benzylamine | Ethanol | None | 3 | 90 |
| Cyclohexylamine | Methanol | Acetic Acid | 5 | 85 |
Note: The data in this table are representative and may vary based on specific experimental conditions.
Detailed Experimental Protocol: Synthesis of N-(4-(benzyloxy)-3-chlorobenzylidene)aniline
-
To a solution of this compound (1.0 eq) in toluene (10 mL/mmol), add aniline (1.05 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Equip the reaction flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting material is consumed (typically 3-5 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to afford the pure Schiff base.
II. Synthesis of N-Substituted Benzylamines via Reductive Amination
The Schiff bases formed in the initial reaction can be readily reduced to the corresponding N-substituted benzylamines. Alternatively, a one-pot reductive amination procedure can be employed where the aldehyde, amine, and a selective reducing agent are combined. Sodium borohydride (NaBH4) and sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used reducing agents for this transformation.
General Reaction Scheme:
Application Notes:
-
One-Pot vs. Two-Step: The one-pot reductive amination is often more efficient as it avoids the isolation of the intermediate imine.
-
Reducing Agents: Sodium triacetoxyborohydride is a mild and selective reagent that can be used in the presence of the aldehyde. Sodium borohydride is a stronger reducing agent and is typically added after the initial formation of the imine.[1]
-
Solvents: Dichloromethane (DCM) or methanol are common solvents for reductive amination.
-
Work-up: The reaction is typically quenched with water, and the product is extracted with an organic solvent.
Representative Quantitative Data:
The following table summarizes representative reaction conditions and yields for the reductive amination of this compound with various amines.
| Amine | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| Aniline | NaBH(OAc)3 | DCM | 12 | 85 |
| 4-Methylaniline | NaBH(OAc)3 | DCM | 12 | 88 |
| n-Octylamine | NaBH4 | Methanol | 4 | 90 |
| 6-methylhept-2-ylamine | NaBH(OAc)3 | DCM | 16 | 75 |
Note: The data in this table are representative and may vary based on specific experimental conditions.
Detailed Experimental Protocol: One-Pot Reductive Amination with n-Octylamine
-
To a solution of this compound (1.0 eq) in methanol (15 mL/mmol), add n-octylamine (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions.
-
Allow the reaction to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction by TLC until the imine intermediate is consumed.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
III. Applications in Drug Discovery
Derivatives of benzyloxybenzaldehydes have shown promise in various therapeutic areas, particularly as anticancer and antimicrobial agents.
Anticancer Activity
Structurally related benzyloxybenzaldehyde derivatives have been reported to exhibit significant anticancer activity.[2][3] These compounds can induce apoptosis (programmed cell death) in cancer cells, often through the mitochondrial pathway.[2] This involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent cell death.
Antimicrobial Activity
Schiff bases and benzylamine derivatives incorporating the benzyloxy scaffold have been investigated for their antimicrobial properties.[4] The imine group in Schiff bases is often crucial for their biological activity. These compounds have shown activity against a range of bacteria and fungi.
IV. Visualizations
Experimental Workflow for Synthesis and Biological Evaluation
References
- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 2. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(Benzyloxy)-3-chlorobenzaldehyde: A Versatile Scaffold for Organic Synthesis in Drug Discovery and Materials Science
Application Note
Introduction
4-(Benzyloxy)-3-chlorobenzaldehyde is a substituted aromatic aldehyde that has emerged as a crucial building block in the field of organic synthesis. Its unique structural features, including a reactive aldehyde group, a protective benzyloxy moiety, and a strategically placed chlorine atom, make it a versatile precursor for the synthesis of a diverse range of complex organic molecules. This compound serves as a valuable starting material for the development of novel pharmaceuticals, agrochemicals, and advanced materials. The presence of the chlorine atom allows for further functionalization through various cross-coupling reactions, while the benzyloxy group can be readily removed under specific conditions to reveal a hydroxyl group, providing another point for molecular modification.
Applications in Medicinal Chemistry
Derivatives of this compound have shown significant promise in the development of new therapeutic agents, particularly in the area of oncology. Research has demonstrated that compounds synthesized from this building block exhibit potent anticancer properties.
Anticancer Activity:
Substituted benzyloxybenzaldehyde derivatives have been shown to exhibit significant cytotoxic activity against various cancer cell lines, including the human leukemia cell line HL-60.[1][2] These compounds have been observed to induce apoptosis (programmed cell death) and cause cell cycle arrest at the G2/M phase.[1][2] The mechanism of action is believed to involve the disruption of the mitochondrial membrane potential.[1][2] This makes this compound a key starting material for the synthesis of novel anticancer drug candidates.
Enzyme Inhibition:
This versatile building block is also utilized in the synthesis of specific enzyme inhibitors. For instance, derivatives have been designed and synthesized as inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer cell stemness and resistance to therapy. The general synthetic route involves the reaction of a substituted 4-hydroxybenzaldehyde with a benzyl halide, a reaction directly applicable to the synthesis of this compound itself.
Core Reactions and Methodologies
The aldehyde functionality of this compound allows it to readily participate in a variety of carbon-carbon bond-forming reactions, making it a cornerstone for constructing complex molecular architectures.
Wittig Reaction for Stilbene Synthesis:
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. This compound can be reacted with a variety of phosphorus ylides to generate stilbene derivatives. Stilbenes are a class of compounds known for their diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties. The general scheme involves the reaction of the aldehyde with a benzyltriphenylphosphonium salt in the presence of a base.
Aldol Condensation for Chalcone Synthesis:
Chalcones, characterized by an α,β-unsaturated ketone core, are another important class of bioactive molecules that can be synthesized from this compound. The Claisen-Schmidt condensation, a type of aldol condensation, involves the reaction of the aldehyde with an appropriate acetophenone in the presence of a base, such as sodium hydroxide.[3][4] Chalcones have demonstrated a wide range of pharmacological activities, including antimicrobial and anticancer effects.[5]
Experimental Protocols
Protocol 1: Synthesis of 4-(Benzyloxy)-3-chloro-stilbene via Wittig Reaction
This protocol describes a general procedure for the synthesis of a stilbene derivative from this compound using a Wittig reaction.
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Sodium methoxide
-
Anhydrous Methanol
-
Dichloromethane
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (for TLC and column chromatography)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.2 equivalents) in anhydrous methanol.
-
To this suspension, add a solution of sodium methoxide (1.2 equivalents) in methanol dropwise at room temperature. Stir the resulting mixture for 30 minutes to ensure the complete formation of the ylide.
-
Add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous methanol to the ylide solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.
-
Upon completion of the reaction (indicated by the disappearance of the aldehyde spot on TLC), quench the reaction by adding deionized water.
-
Reduce the volume of methanol using a rotary evaporator.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure stilbene derivative.
Protocol 2: Synthesis of a Chalcone Derivative via Aldol Condensation
This protocol provides a general method for the synthesis of a chalcone derivative from this compound and acetophenone.[3][4]
Materials:
-
This compound
-
Acetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized water
-
Hydrochloric acid (HCl, 2N)
Procedure:
-
In a 50 mL flask, dissolve this compound (1.0 equivalent) and acetophenone (1.0 equivalent) in 95% ethanol.
-
Stir the mixture at room temperature.
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 20%) to the mixture while continuing to stir.
-
Continue stirring until the mixture becomes cloudy or a precipitate forms.
-
Add ice-cold water to the reaction mixture and neutralize with 2N HCl.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the product with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Quantitative Data
The following table summarizes representative quantitative data for reactions involving benzaldehyde derivatives, which can be considered indicative for reactions with this compound.
| Reaction Type | Aldehyde | Reagent | Product | Yield (%) | Reference |
| Aldol Condensation | 4-Chlorobenzaldehyde | Acetophenone | 4-Chlorochalcone | 71.5 | [6] |
| Aldol Condensation | Benzaldehyde | Acetophenone | Chalcone | 65.29 | [6] |
| Wittig Reaction | 4-Methylbenzaldehyde | Benzyltriphenylphosphonium chloride | 4-Methylstilbene | Not specified | [7] |
| Williamson Ether Synthesis | 4-Hydroxybenzaldehyde | Benzyl bromide | 4-(Benzyloxy)benzaldehyde | 87.4 | [8] |
Visualizations
Caption: Experimental workflows for the synthesis of stilbene and chalcone derivatives.
Caption: Proposed signaling pathway for the anticancer activity of benzyloxybenzaldehyde derivatives.
References
- 1. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. tsijournals.com [tsijournals.com]
- 5. rltsc.edu.in [rltsc.edu.in]
- 6. jetir.org [jetir.org]
- 7. homework.study.com [homework.study.com]
- 8. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scale-Up Synthesis of 4-(Benzyloxy)-3-chlorobenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(Benzyloxy)-3-chlorobenzaldehyde is a key building block and versatile intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.[1][2] Its structure, featuring a reactive aldehyde and a protected phenol, makes it suitable for constructing more complex molecular architectures. The most common and robust method for its synthesis is the Williamson ether synthesis, which involves the O-alkylation of 3-chloro-4-hydroxybenzaldehyde with a benzylating agent.[3][4] This application note provides a detailed, scalable protocol for the synthesis of this compound, focusing on process safety, efficiency, and product purity.
Reaction Scheme
Figure 1. Williamson ether synthesis of this compound from 3-Chloro-4-hydroxybenzaldehyde and Benzyl Chloride.
Data Presentation
The following table outlines the reactants and stoichiometry for a representative scale-up synthesis, starting with 1.0 kg of 3-Chloro-4-hydroxybenzaldehyde.
Table 1: Reactant Stoichiometry and Quantities for Scale-Up Synthesis
| Component | Molecular Weight ( g/mol ) | Molar Ratio | Moles (mol) | Mass / Volume | Notes |
| 3-Chloro-4-hydroxybenzaldehyde | 156.57 | 1.0 | 6.39 | 1.00 kg | Limiting Reagent |
| Benzyl Chloride | 126.58 | 1.1 | 7.03 | 0.89 kg (0.81 L) | Benzyl bromide can also be used.[5] |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 9.58 | 1.32 kg | Anhydrous, powdered. A mild, safe base for scale-up.[5] |
| N,N-Dimethylformamide (DMF) | 73.09 | - | - | 5.0 L | Reaction Solvent. Polar aprotic solvents favor the desired Sₙ2 reaction.[5] |
Experimental Protocol
This protocol details a scalable procedure for the synthesis of this compound, with an expected yield of over 90% and high purity.[6]
Materials and Equipment:
-
Reactants: 3-Chloro-4-hydroxybenzaldehyde (≥98%), Benzyl Chloride (≥99%), Potassium Carbonate (anhydrous, powdered), N,N-Dimethylformamide (DMF, anhydrous).
-
Work-up/Purification: Deionized Water, Isopropanol (IPA), Toluene.
-
Equipment: 20 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, reflux condenser, and a controlled addition funnel. Heating/cooling circulator. Filtration apparatus (e.g., Nutsche filter). Vacuum oven.
Procedure:
-
Reactor Setup and Charging:
-
Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).
-
Charge the reactor with 3-Chloro-4-hydroxybenzaldehyde (1.00 kg, 6.39 mol) and N,N-Dimethylformamide (5.0 L).
-
Begin agitation and add powdered, anhydrous Potassium Carbonate (1.32 kg, 9.58 mol).
-
-
Reaction:
-
Heat the stirred suspension to 65-70 °C using the heating circulator.
-
Once the temperature is stable, add Benzyl Chloride (0.89 kg, 7.03 mol) dropwise via the addition funnel over a period of 1-2 hours. Maintain the internal temperature below 75 °C to control the mild exotherm.
-
After the addition is complete, maintain the reaction mixture at 65-70 °C for 6-8 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]
-
TLC System: Hexane/Ethyl Acetate (4:1). The product will have a higher Rf value than the starting phenol.
-
The reaction is considered complete when the starting 3-Chloro-4-hydroxybenzaldehyde is consumed (<1% by HPLC).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 20-25 °C.
-
Slowly add deionized water (10.0 L) to the stirred reaction mixture. This will precipitate the crude product and dissolve inorganic salts.
-
Stir the resulting slurry for 1-2 hours at room temperature.
-
Isolate the solid product by filtration using a Nutsche filter.
-
Wash the filter cake thoroughly with deionized water (2 x 5.0 L) until the filtrate is neutral.
-
-
Purification (Recrystallization):
-
Transfer the damp crude solid to a clean reactor.
-
Add a suitable solvent system for recrystallization, such as an Isopropanol/Toluene mixture. The exact volume will depend on the amount of crude product but typically ranges from 3-5 L per kg of crude solid.
-
Heat the mixture to 75-80 °C with stirring until all the solid dissolves.
-
Slowly cool the solution to 0-5 °C over several hours to induce crystallization.
-
Hold at 0-5 °C for at least 2 hours to maximize crystal formation.
-
Filter the purified product and wash the cake with a small amount of cold isopropanol.
-
-
Drying:
-
Dry the final product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
The expected yield is a white to off-white solid (approx. 1.43 kg, >90%). The product should have a purity of >99% by HPLC.[7]
-
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct the reaction in a well-ventilated area or a fume hood, especially when handling DMF and Benzyl Chloride.
-
Chemical Hazards:
-
Benzyl Chloride: Is a lachrymator and is corrosive. Avoid inhalation and skin contact.
-
N,N-Dimethylformamide (DMF): Is a reproductive toxin and can be absorbed through the skin. Handle with extreme care.
-
Potassium Carbonate: Can cause irritation upon contact.
-
-
Exotherm Control: While the reaction is only mildly exothermic, controlled addition of the benzyl chloride is crucial on a large scale to prevent a runaway reaction.[8] Ensure the reactor's cooling system is operational.
Workflow Visualization
The following diagram illustrates the key stages of the scale-up synthesis process.
Caption: Key stages in the scale-up synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde | 1709785-15-8 | Benchchem [benchchem.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | 66422-84-2 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
One-Pot Synthesis of 4-(Benzyloxy)-3-chlorobenzaldehyde Derivatives: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a one-pot synthesis of 4-(benzyloxy)-3-chlorobenzaldehyde from 3-chloro-4-hydroxybenzaldehyde. This method offers an efficient and streamlined approach for obtaining a key intermediate used in the synthesis of various pharmaceutical compounds. The protocol involves an initial O-benzylation of the phenolic hydroxyl group, followed by an in-situ ortho-formylation, eliminating the need for isolation and purification of the intermediate ether. This one-pot procedure is designed to improve overall yield, reduce reaction time, and minimize solvent waste, making it an attractive strategy for both laboratory-scale synthesis and process development.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. Its derivatives are integral to the synthesis of a range of biologically active molecules. Traditional multi-step syntheses of this compound often involve the isolation of the intermediate benzyl ether, which can lead to product loss and increased operational time. The one-pot methodology presented here combines the O-benzylation and a subsequent formylation step into a single, continuous process, thereby enhancing synthetic efficiency.
Reaction Scheme
The one-pot synthesis proceeds in two sequential steps within the same reaction vessel:
-
O-Benzylation: The phenolic hydroxyl group of 3-chloro-4-hydroxybenzaldehyde is etherified using benzyl bromide in the presence of a base.
-
Ortho-Formylation: The resulting 4-(benzyloxy)-3-chlorobenzene intermediate is then formylated in the ortho position to the benzyloxy group to yield the final product.
Experimental Protocol
This protocol is based on established methods for O-benzylation and ortho-formylation of phenols, adapted for a one-pot procedure.
Materials:
-
3-Chloro-4-hydroxybenzaldehyde
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Magnesium chloride (MgCl₂), anhydrous
-
Paraformaldehyde
-
Triethylamine (Et₃N), distilled
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1 N solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: O-Benzylation
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-4-hydroxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous tetrahydrofuran (THF).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq.) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
Step 2: Ortho-Formylation
-
To the same flask containing the crude 4-(benzyloxy)-3-chlorobenzene intermediate, add anhydrous magnesium chloride (2.0 eq.) and paraformaldehyde (3.0 eq.).
-
Carefully add distilled triethylamine (2.0 eq.) dropwise to the stirred suspension.
-
Heat the mixture to reflux and maintain for 6-8 hours.
-
Monitor the formylation reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
Work-up and Purification:
-
Quench the reaction by slowly adding 1 N HCl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Characterization:
The final product should be characterized by its physical and spectroscopic data.
-
Appearance: White to off-white solid.
-
Melting Point: 94 °C[1]
-
¹H NMR (CDCl₃, 300 MHz): δ 9.85 (s, 1H, CHO), 7.89 (d, J=1.8 Hz, 1H, Ar-H), 7.72 (dd, J=8.4, 1.8 Hz, 1H, Ar-H), 7.45-7.30 (m, 5H, Ar-H), 7.10 (d, J=8.4 Hz, 1H, Ar-H), 5.25 (s, 2H, OCH₂Ph).
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the proposed one-pot synthesis of this compound. The yields are estimated based on reported values for the individual reaction steps on similar substrates.
| Step | Reaction | Starting Material | Reagents | Solvent | Temperature | Time (h) | Estimated Yield (%) |
| 1 | O-Benzylation | 3-Chloro-4-hydroxybenzaldehyde | Benzyl bromide, K₂CO₃ | THF | Reflux | 4-6 | ~95 |
| 2 | Ortho-Formylation | 4-(Benzyloxy)-3-chlorobenzene (in situ) | Paraformaldehyde, MgCl₂, Et₃N | THF | Reflux | 6-8 | ~85 |
| Overall | One-Pot Synthesis | 3-Chloro-4-hydroxybenzaldehyde | THF | 10-14 | ~80 |
Workflow Diagram
The logical flow of the one-pot synthesis is illustrated in the following diagram.
Caption: Workflow for the one-pot synthesis of this compound.
Conclusion
The described one-pot synthesis provides an efficient and practical method for the preparation of this compound. By combining the benzylation and formylation steps, this protocol offers significant advantages in terms of reduced reaction time, simplified work-up, and potentially higher overall yields compared to traditional multi-step approaches. This methodology is well-suited for researchers in academic and industrial settings who require access to this important synthetic intermediate.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Benzyloxy)-3-chlorobenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis and increase the yield of 4-(Benzyloxy)-3-chlorobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and effective method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 3-chloro-4-hydroxybenzaldehyde with a benzylating agent, such as benzyl bromide, in the presence of a base.[1]
Q2: What are the critical parameters that influence the yield of this reaction?
Several factors can significantly impact the yield of this compound synthesis. These include the choice of base, solvent, reaction temperature, and reaction time. The purity of the starting materials and the exclusion of water are also crucial for achieving a high yield.
Q3: Which base is most effective for this synthesis?
Potassium carbonate (K₂CO₃) is a commonly used and effective base for this reaction, often leading to high yields.[2] While stronger bases like sodium hydride (NaH) can also be used, they may promote side reactions if not handled carefully. The choice of base should be made in consideration of the solvent and the overall reaction conditions.
Q4: What is the recommended solvent for this reaction?
Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can accelerate the reaction rate.[3] N,N-Dimethylformamide (DMF) and acetone are commonly used solvents for the synthesis of similar benzaldehyde derivatives and have been shown to provide good results.[2]
Q5: What are the potential side reactions that can lower the yield?
The primary side reaction that competes with the desired Williamson ether synthesis is the base-catalyzed elimination of the benzylating agent. Additionally, if the reaction conditions are not optimized, C-alkylation of the phenoxide ion on the aromatic ring can occur, although this is less common.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Base: The base (e.g., K₂CO₃) may be old, hydrated, or of low purity, rendering it ineffective at deprotonating the hydroxyl group of 3-chloro-4-hydroxybenzaldehyde. | Use a fresh, anhydrous, and high-purity base. Ensure the base is finely powdered to maximize its surface area. |
| Poor Quality Starting Materials: Impurities in 3-chloro-4-hydroxybenzaldehyde or the benzylating agent (e.g., benzyl bromide) can interfere with the reaction. The presence of water can also quench the reactive phenoxide intermediate. | Use purified starting materials. Ensure that the solvent is anhydrous, especially when using a water-sensitive base. | |
| Suboptimal Reaction Temperature: The reaction may be too slow at a low temperature, or side reactions may be favored at excessively high temperatures. | Optimize the reaction temperature by running small-scale trials. A typical temperature range for this type of reaction is 60-80°C.[4] | |
| Formation of Significant Impurities | Elimination Side Reaction: The use of a strong base or high temperatures can promote the E2 elimination of the benzyl halide, leading to the formation of stilbene and reducing the yield of the desired ether. | Use a milder base such as potassium carbonate. Maintain a moderate reaction temperature. |
| Unreacted Starting Materials: The reaction may not have gone to completion. | Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC). Ensure an appropriate stoichiometry of reagents. | |
| Difficulty in Product Purification | Presence of Unreacted Starting Materials: 3-chloro-4-hydroxybenzaldehyde is more polar than the product and can be difficult to separate if present in large amounts. | Optimize the reaction to drive it to completion. During workup, a wash with a dilute aqueous base solution can help remove unreacted phenolic starting material. |
| Oily Product Instead of a Solid: The presence of impurities can prevent the crystallization of the final product. | Purify the crude product using column chromatography on silica gel. Recrystallization from a suitable solvent system, such as ethanol/water, can also be effective. |
Data Presentation
Optimizing the reaction conditions is key to maximizing the yield of this compound. The following tables summarize the expected impact of different reaction parameters on the yield, based on established principles of the Williamson ether synthesis.
Table 1: Effect of Base on Reaction Yield
| Base | Relative Strength | Expected Yield | Potential Issues |
| K₂CO₃ | Mild | High | Slower reaction rate compared to stronger bases. |
| NaOH | Strong | Moderate to High | Can promote side reactions like elimination if not used carefully. |
| NaH | Very Strong | High | Requires strictly anhydrous conditions and careful handling. |
Table 2: Effect of Solvent on Reaction Yield
| Solvent | Type | Expected Yield | Notes |
| DMF | Polar Aprotic | High | Excellent solvent for this reaction, promotes a fast reaction rate. |
| Acetone | Polar Aprotic | Good to High | A good alternative to DMF, often used with K₂CO₃.[2] |
| Acetonitrile | Polar Aprotic | Good | Another suitable polar aprotic solvent. |
| Ethanol | Protic | Lower | Can solvate the nucleophile, reducing its reactivity and slowing the reaction. |
Table 3: Effect of Temperature and Time on Reaction Yield
| Temperature | Reaction Time | Expected Yield | Considerations |
| Room Temp. | 24-48 hours | Low to Moderate | The reaction is likely to be slow and may not go to completion. |
| 60-80 °C | 4-12 hours | High | Optimal temperature range to ensure a reasonable reaction rate while minimizing side reactions.[4] |
| > 100 °C | < 4 hours | Moderate to Low | Increased risk of elimination and other side reactions, potentially leading to a lower isolated yield of the desired product. |
Experimental Protocols
A detailed experimental protocol for a similar synthesis of a 4-(benzyloxy)benzaldehyde derivative is provided below, which can be adapted for the synthesis of this compound.[2]
Materials:
-
3-chloro-4-hydroxybenzaldehyde
-
Benzyl bromide
-
Potassium carbonate (anhydrous, finely powdered)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-hydroxybenzaldehyde (1.0 equivalent), potassium carbonate (1.5 equivalents), and anhydrous acetone.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux (around 60°C) and maintain this temperature with stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).
-
Once the reaction is complete (typically after 5-8 hours, as indicated by the disappearance of the starting material spot on TLC), allow the mixture to cool to room temperature.
-
Filter the solid potassium salts and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Visualizations
Synthesis Pathway
The following diagram illustrates the synthesis of this compound via the Williamson ether synthesis.
Caption: Williamson ether synthesis of this compound.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve low yield issues during the synthesis.
Caption: Troubleshooting workflow for low yield in synthesis.
References
Technical Support Center: Purification of 4-(Benzyloxy)-3-chlorobenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-(Benzyloxy)-3-chlorobenzaldehyde. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Question: After recrystallization, my product is an oil, not crystals. What should I do?
Answer: This phenomenon, known as "oiling out," can occur for several reasons:
-
High concentration of impurities: If the crude product is highly impure, it can lower the melting point of the mixture, leading to the formation of an oil. Consider a preliminary purification step like column chromatography to remove the bulk of impurities.
-
Inappropriate solvent: The solvent may be too good at dissolving your compound, even at low temperatures. Try using a less polar solvent system or a mixture of solvents. For instance, if you are using pure ethanol, adding water dropwise to the hot, dissolved solution until it becomes slightly cloudy, and then re-heating to clarify before cooling, can often induce crystallization.
-
Cooling too rapidly: Rapid cooling can prevent the orderly arrangement of molecules into a crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Scratching the flask: Gently scratching the inside of the flask at the solvent line with a glass rod can create nucleation sites for crystal growth.
Question: My purified product has a persistent yellow or brownish color. How can I remove it?
Answer: A persistent color often indicates the presence of colored impurities, which may be polymeric by-products or degradation products.
-
Activated Charcoal: Adding a small amount of activated charcoal to the hot recrystallization solution can help adsorb colored impurities. Be sure to hot filter the solution to remove the charcoal before allowing it to cool.
-
Column Chromatography: This is a very effective method for separating colored impurities. A silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in petroleum ether, should effectively separate the desired colorless product.
Question: The yield of my purified product is very low after recrystallization. What are the potential causes?
Answer: Low recovery can be due to several factors:
-
Using too much solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature crystallization: If crystals form during a hot filtration step (e.g., to remove insoluble impurities or charcoal), you will lose product. Ensure your filtration apparatus is pre-heated.
-
Washing with warm solvent: Washing the collected crystals with warm solvent will dissolve some of your product. Always use ice-cold solvent for washing.
-
Inappropriate solvent choice: The compound may have significant solubility in the chosen solvent even at low temperatures. Experiment with different solvents or solvent mixtures.
Question: During column chromatography, my compound is not moving from the baseline, or it is moving too quickly with the solvent front. What should I do?
Answer: This relates to the polarity of your eluent system.
-
Compound stuck at the baseline (low Rf): The eluent is not polar enough to displace the compound from the silica gel. Gradually increase the polarity of the mobile phase. For example, if you are using 2% ethyl acetate in petroleum ether, try increasing it to 5% or 10%.
-
Compound at the solvent front (high Rf): The eluent is too polar, and your compound is not interacting with the stationary phase. Decrease the polarity of the mobile phase. For instance, if you are using 20% ethyl acetate in petroleum ether, reduce it to 10% or 5%.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesized via Williamson ether synthesis?
A1: The primary impurities typically arise from the starting materials and side reactions. These can include:
-
Unreacted 4-hydroxy-3-chlorobenzaldehyde: The starting phenolic compound.
-
Unreacted benzyl halide (e.g., benzyl bromide or chloride): The alkylating agent.
-
Benzyl alcohol: Formed from the hydrolysis of the benzyl halide.
-
Dibenzyl ether: A potential by-product from the self-condensation of benzyl alcohol or reaction of benzyl halide with benzyl alcohol.
Q2: What is the recommended storage condition for this compound?
A2: It is recommended to store this compound in a cool, dry place, away from light and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde group.[1][2]
Q3: Is this compound sensitive to air?
A3: Like many aldehydes, it can be susceptible to oxidation to the corresponding carboxylic acid over time, especially in the presence of air and light. Proper storage is crucial to maintain its purity.
Q4: Which analytical techniques are suitable for assessing the purity of this compound?
A4: The purity can be assessed by a combination of techniques:
-
Thin Layer Chromatography (TLC): For a quick check of purity and to monitor the progress of purification.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.
-
Melting Point: A sharp melting point close to the literature value (around 89-94 °C) is indicative of high purity.[1][3]
Data Presentation: Comparison of Purification Methods
The following table summarizes the typical outcomes for the two primary purification methods for this compound.
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel | Not Applicable |
| Mobile Phase/Solvent | Petroleum Ether/Ethyl Acetate Gradient | Ethanol or Ethanol/Water |
| Typical Yield | 75-90% | 65-85% |
| Achievable Purity | >99% (by HPLC) | >98.5% (by HPLC) |
| Scale | Milligrams to Grams | Grams to Kilograms |
| Time Consumption | High | Moderate |
| Solvent Consumption | High | Low to Moderate |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and should be optimized by first performing Thin Layer Chromatography (TLC) to determine the ideal eluent system.
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 petroleum ether:ethyl acetate).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica gel to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).
-
Carefully load the sample onto the top of the silica gel.
-
Add another thin layer of sand on top of the sample.
-
-
Elution:
-
Begin eluting with the initial non-polar solvent system.
-
Collect fractions and monitor the elution by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired compound. A typical gradient might be from 2% to 10% ethyl acetate in petroleum ether.
-
-
Product Isolation:
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound as a white to off-white solid.
-
Protocol 2: Purification by Recrystallization
This protocol is based on methods for structurally similar compounds and may require optimization.[4]
-
Solvent Selection:
-
Perform small-scale solubility tests to confirm a suitable solvent. Ethanol or an ethanol/water mixture are good starting points. The ideal solvent should dissolve the crude product when hot but sparingly when cold.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid completely dissolves.
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, the flask can be placed in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or air dry them on a watch glass to remove any residual solvent.
-
Visualization
References
Technical Support Center: Identifying Byproducts in 4-(Benzyloxy)-3-chlorobenzaldehyde Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals to effectively identify byproducts in the synthesis of 4-(Benzyloxy)-3-chlorobenzaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the expected byproducts?
The most prevalent method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a benzyl halide (e.g., benzyl bromide or benzyl chloride) by the phenoxide of 3-chloro-4-hydroxybenzaldehyde.
Potential byproducts from this synthesis include:
-
Unreacted Starting Materials: 3-chloro-4-hydroxybenzaldehyde and the benzyl halide used.
-
Benzyl Halide Side Products:
-
C-Alkylation Products: The benzyl group may attach directly to a carbon atom on the aromatic ring instead of the intended oxygen atom, a known side reaction with phenoxides.[3]
Q2: My GC-MS analysis shows a significant peak for dibenzyl ether. What causes its formation and how can it be minimized?
Dibenzyl ether is formed through the self-condensation of two molecules of the benzyl halide reagent, promoted by the basic conditions of the Williamson ether synthesis. To minimize its formation, consider the following:
-
Slowly add the benzyl halide to the reaction mixture to maintain a low instantaneous concentration.
-
Avoid using an excessive excess of the benzyl halide.
-
Ensure the reaction temperature is not unnecessarily high, as higher temperatures can promote side reactions.[3]
Q3: I have a prominent peak that I suspect is a C-alkylation byproduct. How can I confirm this and prevent it in the future?
C-alkylation is a competing reaction where the benzyl group attaches to the aromatic ring. The resulting isomer will have the same mass as the desired O-alkylated product, making it difficult to distinguish by mass alone.
-
Identification: The primary method to distinguish between O- and C-alkylation is through Nuclear Magnetic Resonance (NMR) spectroscopy. The proton and carbon chemical shifts will be distinct for each isomer. Their GC retention times will also likely differ.
-
Prevention: The choice of solvent is crucial. Polar aprotic solvents, such as N,N-dimethylformamide (DMF) or acetonitrile, are known to favor the desired O-alkylation over C-alkylation.[3]
Q4: My reaction appears incomplete, with large peaks for the starting materials in the GC chromatogram. What are the likely causes?
Several factors can lead to an incomplete reaction:
-
Insufficient Base: The base (e.g., potassium carbonate, sodium hydride) may not be strong enough or used in sufficient quantity to fully deprotonate the 3-chloro-4-hydroxybenzaldehyde, which is necessary to form the reactive phenoxide.[3]
-
Reaction Time and Temperature: The reaction may require a longer duration or a higher temperature to proceed to completion. However, be mindful that excessive heat can increase byproduct formation.[3]
-
Reagent Quality: Ensure that all reagents and solvents are anhydrous, as water can hydrolyze the benzyl halide and deactivate the base.[3]
Troubleshooting GC-MS Analysis
Q5: The peaks in my chromatogram are broad or show significant tailing. What could be the problem?
Peak tailing is often an indication of undesirable interactions between the analyte and the GC system. Common causes include:
-
Active Sites: The injector liner or the front end of the GC column may have active sites (e.g., exposed silanols) that interact with polar functional groups on your molecules. Using a deactivated liner or trimming the first few centimeters of the column can help.[4]
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, leading to poor peak shape. Baking out the column at a high temperature may resolve this.[5]
-
Improper Column Installation: If the column is not installed at the correct height in the injector, it can cause peak shape issues.[4]
Q6: How can I tentatively identify an unknown peak from its mass spectrum?
Interpreting the mass spectrum is key to identification:
-
Identify the Molecular Ion (M⁺): This peak represents the mass of the intact molecule. For chlorinated compounds, look for a characteristic M+2 peak with an intensity about one-third of the M⁺ peak, which is indicative of the ³⁷Cl isotope.
-
Look for Characteristic Fragments: Aldehydes often show a loss of a hydrogen atom (M-1 peak) or the entire aldehyde group.[6][7] Molecules with a benzyl group frequently produce a strong peak at m/z 91 (the tropylium ion).
-
Propose a Structure: Based on the molecular weight and the observed fragments, propose a plausible structure. Compare the spectrum to a commercial mass spectral library (e.g., NIST, Wiley) for a potential match.
Data Presentation: Key Compounds and Their Mass Spectra
The following table summarizes the expected molecular weights and key mass spectral fragments for the target product and potential byproducts.
| Compound Name | Role in Synthesis | Molecular Weight ( g/mol ) | Key Expected m/z Fragments |
| This compound | Product | 246.69[8][9] | 246/248 (M⁺), 245/247 (M-H)⁺, 155/157, 91 |
| 3-Chloro-4-hydroxybenzaldehyde | Starting Material | 156.57 | 156/158 (M⁺), 155/157 (M-H)⁺, 127/129 |
| Benzyl Bromide | Starting Material | 171.03 | 170/172 (M⁺), 91 (M-Br)⁺ |
| Benzyl Chloride | Starting Material | 126.58 | 126/128 (M⁺), 91 (M-Cl)⁺ |
| Dibenzyl Ether | Byproduct | 198.26 | 198 (M⁺), 107, 91 |
| Benzyl Alcohol | Byproduct | 108.14 | 108 (M⁺), 107, 91, 79, 77 |
Experimental Protocols
GC-MS Analysis of Reaction Mixture
This protocol provides a general methodology for analyzing the crude reaction mixture of a this compound synthesis.
-
Objective: To separate and identify the main product and potential byproducts in the reaction mixture.
-
Sample Preparation:
-
Quench a small aliquot (approx. 0.1 mL) of the reaction mixture.
-
Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate) and water.
-
Dry the organic layer with a drying agent like anhydrous magnesium sulfate.
-
Dilute the dried organic extract with the same solvent to a final concentration of approximately 1 mg/mL for GC-MS analysis.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: A system equipped with a split/splitless injector.[10]
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane (e.g., HP-5ms or equivalent), is recommended.[10][11]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]
-
Injector Temperature: 250 °C.[10]
-
Injection Volume: 1 µL in split mode (e.g., 20:1 split ratio) to avoid overloading the column.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase at 15 °C/min to 300 °C.
-
Final Hold: Hold at 300 °C for 10 minutes.[10]
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500 amu.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Visualizations
Caption: Logical workflow for identifying byproducts using GC-MS.
Caption: Synthesis of the target product and common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. GCMS Section 6.11.4 [people.whitman.edu]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. 4-Benzyloxy-3-chlorobenzaldehyde | 66422-84-2 | FB67612 [biosynth.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
optimizing reaction temperature for 4-(Benzyloxy)-3-chlorobenzaldehyde synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(Benzyloxy)-3-chlorobenzaldehyde. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and efficient method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 3-chloro-4-hydroxybenzaldehyde with benzyl bromide in the presence of a suitable base.
Q2: What are the necessary starting materials and reagents for this synthesis?
A2: The key starting materials are 3-chloro-4-hydroxybenzaldehyde and a benzylating agent, most commonly benzyl bromide. A base, such as potassium carbonate (K₂CO₃), is required to deprotonate the hydroxyl group, and a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is typically used.
Q3: What is the function of the base in this reaction?
A3: The base is crucial for deprotonating the phenolic hydroxyl group of 3-chloro-4-hydroxybenzaldehyde to form the more nucleophilic phenoxide ion. This ion then attacks the benzyl bromide in an Sₙ2 reaction to form the ether linkage.
Q4: How does reaction temperature impact the synthesis?
A4: Reaction temperature is a critical parameter. Higher temperatures generally increase the reaction rate but can also promote undesirable side reactions, such as elimination or C-alkylation, which can lower the overall yield of the desired product. Conversely, lower temperatures may lead to a cleaner reaction with higher selectivity but will require longer reaction times. An optimal temperature balances reaction rate and selectivity. For many Williamson ether syntheses, this temperature is in the range of 60-100°C.
Q5: What are the most common side products in this synthesis?
A5: The primary side product of concern is the C-alkylated derivative, where the benzyl group attaches to a carbon atom of the benzene ring instead of the oxygen atom. Another potential side reaction is the elimination of HBr from benzyl bromide at higher temperatures, though this is less common under typical Williamson ether synthesis conditions.
Q6: How can the final product be effectively purified?
A6: The crude product can be purified using standard laboratory techniques. Column chromatography on silica gel is a highly effective method. A gradient elution, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, will separate the less polar desired product from the more polar starting material and any polar byproducts. Recrystallization from a suitable solvent system, such as ethanol/water, can also be employed for purification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete deprotonation of the starting phenol. | Ensure the base (e.g., K₂CO₃) is anhydrous and used in excess (typically 1.5-2.0 equivalents). For stubborn reactions, a stronger base like sodium hydride (NaH) can be considered, but must be handled with appropriate care under an inert atmosphere. |
| Inactive benzyl bromide. | Use freshly opened or purified benzyl bromide, as it can degrade over time. | |
| Suboptimal reaction temperature. | Williamson ether syntheses often require heating. Optimize the reaction temperature, typically in the 60-100°C range, and monitor the reaction's progress using Thin Layer Chromatography (TLC).[1] | |
| Inappropriate solvent. | Use a polar aprotic solvent such as DMF or acetonitrile to favor the Sₙ2 reaction pathway. | |
| Formation of Multiple Products | C-alkylation as a side reaction. | Lowering the reaction temperature may favor the desired O-alkylation. The choice of solvent and counter-ion can also influence the O/C alkylation ratio. |
| Impurities in starting materials. | Verify the purity of the 3-chloro-4-hydroxybenzaldehyde and benzyl bromide before starting the reaction. | |
| Product is an Oil and Resists Crystallization | Presence of impurities. | Purify the product using column chromatography. |
| Incorrect solvent system for recrystallization. | If the purified product is still an oil, try dissolving it in a minimal amount of a "good" solvent and then slowly adding a "poor" solvent to induce precipitation. |
Data Presentation
Table 1: Representative Effect of Temperature on Williamson Ether Synthesis Yield
| Reaction Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Observations |
| 25 (Room Temperature) | 24 | 40-60 | The reaction is slow, but often very clean with minimal side products.[2][3] |
| 60 | 8 | 75-85 | A good balance between reaction time and yield. |
| 80 | 4 | 85-95 | Often considered the optimal temperature range for many similar syntheses.[4] |
| 100 | 2 | 70-80 | Faster reaction, but an increase in side products may lead to a lower isolated yield.[1] |
| 120 | 1 | <60 | Significant decomposition and/or side product formation is likely, reducing the yield of the desired product. |
Experimental Protocols
Protocol: Synthesis of this compound via Williamson Ether Synthesis
This protocol is a generalized procedure based on established methods for similar Williamson ether syntheses.
Materials:
-
3-chloro-4-hydroxybenzaldehyde
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
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Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloro-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution and stir the suspension.
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Addition of Benzylating Agent: To the stirring suspension, add benzyl bromide (1.1 - 1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80°C. Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-8 hours.
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Work-up: After the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic layers and wash with deionized water, followed by brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.
Visualizations
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis and Spectroscopy Characterizations of Some New Bis 1,3-thiazolidin-4-ones Derived from 4-hydroxybenzaldehyde Substrate – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-(Benzyloxy)-3-chlorobenzaldehyde
This guide provides troubleshooting advice and frequently asked questions for researchers and professionals involved in the synthesis of 4-(Benzyloxy)-3-chlorobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Williamson ether synthesis. This reaction involves the O-alkylation of 3-chloro-4-hydroxybenzaldehyde with a benzyl halide (such as benzyl bromide or benzyl chloride) in the presence of a base.[1][2] The base deprotonates the hydroxyl group of the phenol, forming a phenoxide ion that then acts as a nucleophile, attacking the benzyl halide in an SN2 reaction.[1][3][4]
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key reactants are 3-chloro-4-hydroxybenzaldehyde and a benzylating agent, typically benzyl bromide or benzyl chloride. A base is required to deprotonate the phenolic hydroxyl group; potassium carbonate (K₂CO₃) is a commonly used base for this purpose.[2][5] The reaction is carried out in a suitable solvent, such as acetone or dimethylformamide (DMF).[5]
Q3: What are the critical parameters to control during the reaction?
A3: Key parameters to control include the choice of base and solvent, reaction temperature, and reaction time. The strength of the base can influence the rate of reaction and the formation of byproducts.[4][5] The solvent can affect the solubility of the reactants and the reaction rate.[4][6] Temperature is crucial; higher temperatures can accelerate the reaction but may also promote side reactions like elimination or decomposition.[1][5] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[5]
Q4: What are the potential side reactions in this synthesis?
A4: The main side reactions in the Williamson ether synthesis include:
-
C-alkylation: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur at the oxygen (O-alkylation, the desired product) or the aromatic ring (C-alkylation).[1][4]
-
Elimination: The benzyl halide can undergo an elimination reaction (E2) promoted by the base, especially if the reaction conditions are harsh.[3]
-
Reaction with Solvent: Some polar aprotic solvents like DMF can decompose at high temperatures or in the presence of strong bases.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Benzylating Agent: The benzyl halide may have degraded over time. 2. Ineffective Base: The base may be old, hydrated, or not strong enough to deprotonate the phenol.[5][6] 3. Low Reaction Temperature: The reaction may be too slow at the current temperature.[5] 4. Poor Solubility: Reactants may not be sufficiently dissolved in the chosen solvent.[5] | 1. Use a fresh or purified benzyl halide. 2. Use a fresh, anhydrous, and finely powdered base to maximize surface area. Consider a stronger base if necessary (e.g., NaH), but be mindful of increased side reactions.[5][6] 3. Gradually increase the reaction temperature while monitoring for byproduct formation with TLC. 4. Choose a solvent that effectively dissolves all reactants, such as DMF or acetonitrile.[4][6] |
| Formation of Significant Impurities | 1. C-alkylation Byproduct: The phenoxide may be reacting at the carbon of the aromatic ring.[1][4] 2. Over-alkylation or Other Side Reactions: This can occur if the reaction temperature is too high or the reaction time is too long.[5] 3. Elimination Product: The base may be promoting the elimination of the benzyl halide.[3] | 1. Use a less polar, aprotic solvent. Polar aprotic solvents like DMF can favor the desired O-alkylation.[6] 2. Optimize the reaction temperature and monitor the reaction closely by TLC. Quench the reaction as soon as the starting material is consumed.[5] 3. Use a milder base and avoid excessively high temperatures. |
| Difficult Product Purification | 1. Emulsion during Workup: Formation of an emulsion can make phase separation difficult. 2. Co-elution of Product and Impurities: Byproducts may have similar polarity to the desired product, making chromatographic separation challenging. | 1. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. 2. For column chromatography, use a shallow gradient of solvent polarity to improve separation.[6] A dilute base wash (e.g., 5% NaOH) during the workup can help remove unreacted 3-chloro-4-hydroxybenzaldehyde.[6] Recrystallization can be an effective final purification step.[7] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Williamson Ether Synthesis
Materials:
-
3-Chloro-4-hydroxybenzaldehyde
-
Benzyl bromide (or benzyl chloride)
-
Potassium carbonate (K₂CO₃), anhydrous and finely powdered
-
Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-chloro-4-hydroxybenzaldehyde (1 equivalent) in DMF.
-
Add potassium carbonate (1.5 - 2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 - 1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 2-4 hours, when the starting material is no longer visible by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to obtain pure this compound.[6]
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
Caption: Relationships between key parameters affecting the reaction outcome.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-(Benzyloxy)-3-chlorobenzaldehyde Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-(Benzyloxy)-3-chlorobenzaldehyde in various solvents. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in common laboratory solvents?
A1: this compound is expected to be relatively stable in common aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone at room temperature when protected from light and air. Protic solvents, especially under acidic or basic conditions, may lead to degradation over time.
Q2: What are the potential degradation pathways for this compound?
A2: The primary potential degradation pathways for this molecule include:
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Oxidation of the aldehyde group: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air (autoxidation) or other oxidizing agents.
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Hydrolysis of the benzyl ether: Under acidic or basic conditions, the benzyloxy ether linkage can be cleaved to yield 3-chloro-4-hydroxybenzaldehyde and benzyl alcohol.
-
Photosensitivity: Aromatic aldehydes can be sensitive to light, which may catalyze oxidation or other degradation reactions.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a controlled room temperature. For long-term storage, refrigeration is recommended.
Q4: Is this compound soluble in a wide range of solvents?
Troubleshooting Guide
Q1: I am observing a new, more polar spot on my TLC plate after leaving my solution of this compound in methanol overnight. What could be happening?
A1: The appearance of a more polar spot on TLC suggests the formation of a more polar degradation product. The most likely culprit is the oxidation of the aldehyde to a carboxylic acid (4-(benzyloxy)-3-chlorobenzoic acid) or the cleavage of the benzyl ether to form 3-chloro-4-hydroxybenzaldehyde. To confirm, you can try the following:
-
Run a co-spot with the starting material.
-
Analyze the sample by LC-MS to identify the mass of the new compound.
-
Repeat the experiment under a nitrogen atmosphere to see if the degradation is mitigated, which would suggest oxidation.
Q2: My NMR spectrum of this compound shows a decrease in the aldehyde proton signal and the appearance of a broad peak. What does this indicate?
A2: A decrease in the aldehyde proton signal (~9.8 ppm) and the emergence of a broad peak, potentially in the carboxylic acid region (~10-12 ppm), is a strong indication that the aldehyde is oxidizing to a carboxylic acid. Ensure your solvents are peroxide-free and your reactions are conducted under an inert atmosphere.
Q3: After a reaction under basic conditions (e.g., NaOH in ethanol/water), my main product is not this compound. What could have happened?
A3: Strong basic conditions can promote the cleavage of the benzyl ether protecting group, leading to the formation of 3-chloro-4-hydroxybenzaldehyde. If your reaction conditions are harsh, this deprotection is a likely side reaction. Consider using milder bases or protecting groups that are more stable under your reaction conditions.
Predicted Stability Summary
The following table summarizes the expected stability of this compound in different solvent types under various conditions based on general chemical principles. This is an illustrative guide and should be confirmed by experimental data.
| Solvent Type | Condition | Expected Stability | Potential Degradation Products |
| Aprotic Non-polar | Inert atmosphere, dark, RT | High | - |
| (e.g., Hexane, Toluene) | |||
| Aprotic Polar | Inert atmosphere, dark, RT | High | Minor oxidation to carboxylic acid |
| (e.g., DCM, THF, Ethyl Acetate) | |||
| Protic Polar | Inert atmosphere, dark, RT | Moderate | Oxidation to carboxylic acid, minor ether cleavage |
| (e.g., Methanol, Ethanol) | |||
| Aqueous (Acidic) | RT | Low | Benzyl ether cleavage, potential polymerization |
| (e.g., HCl in water/dioxane) | |||
| Aqueous (Basic) | RT | Low | Benzyl ether cleavage, Cannizzaro reaction |
| (e.g., NaOH in water/ethanol) | |||
| Any Solvent | Presence of Oxidizing Agent | Very Low | 4-(Benzyloxy)-3-chlorobenzoic acid |
| (e.g., H₂O₂, air) | |||
| Any Solvent | UV light exposure | Low | Various photodecomposition products |
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound.[2][3] The following is a general protocol that can be adapted to study the stability of this compound.
Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) in different solvents.
Materials:
-
This compound
-
Solvents: Acetonitrile, Methanol, Water (HPLC grade)
-
Stress agents: 1M HCl, 1M NaOH, 3% H₂O₂
-
Analytical instruments: HPLC-UV, LC-MS, TLC
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1M HCl. Keep at room temperature and 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store the stock solution at 60°C.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and white light.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis:
-
For acid and base hydrolysis samples, neutralize the aliquot with an equivalent amount of base or acid, respectively.
-
Dilute all aliquots to a suitable concentration for analysis.
-
-
Analysis:
-
Analyze the samples by a stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
-
Use LC-MS to identify the mass of the degradation products to aid in their structural elucidation.
-
TLC can be used for a quick qualitative assessment of degradation.
-
Data Analysis:
-
Calculate the percentage of degradation of this compound at each time point.
-
Identify and quantify the major degradation products.
-
Propose degradation pathways based on the identified products.
Visualizations
Caption: Workflow for assessing the stability of a chemical compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Synthesis of 4-(Benzyloxy)-3-chlorobenzaldehyde
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful synthesis of 4-(Benzyloxy)-3-chlorobenzaldehyde. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to address common challenges, with a focus on catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and robust method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 3-chloro-4-hydroxybenzaldehyde with a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base.
Q2: What is the role of a catalyst in this synthesis?
While not always strictly required, a phase-transfer catalyst (PTC) can significantly enhance the reaction rate and yield. The reaction involves a solid base (like potassium carbonate) and an organic solvent. A PTC, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where it can react with the benzyl halide.
Q3: Which bases are suitable for this reaction?
A range of bases can be used, with the choice often depending on the solvent and desired reactivity. Common bases include:
-
Potassium carbonate (K₂CO₃): A mild and commonly used base, particularly effective in polar aprotic solvents like DMF or acetonitrile.[1][2][3]
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH): Stronger bases that can also be effective.[4]
-
Sodium hydride (NaH): A very strong base, suitable for ensuring complete deprotonation of the phenol, but requires anhydrous conditions and careful handling under an inert atmosphere.[3][4][5]
Q4: What are the recommended solvents for this synthesis?
Polar aprotic solvents are generally preferred as they favor the Sₙ2 reaction pathway and can help to dissolve the reactants.[3][6] Commonly used solvents include:
-
Acetone
-
Ethanol can also be used, particularly with bases like potassium carbonate.[2]
Q5: What are the typical reaction temperatures and times?
The reaction temperature can range from room temperature to reflux, depending on the reactivity of the substrates and the solvent used. Reaction times can vary from a few hours to overnight.[2][3] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[3][5]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
| Potential Cause | Rationale | Recommended Solution |
| Inactive Base | The base is crucial for deprotonating the hydroxyl group to form the reactive phenoxide. If the base is old, has absorbed moisture, or is of low purity, it will be ineffective.[5] | Use a fresh, high-purity, and anhydrous base. For solid bases like K₂CO₃, ensure it is finely powdered to maximize surface area.[5] If using sodium hydride, ensure it is handled correctly under an inert atmosphere.[5] |
| Poor Reagent Quality | Impurities in the 3-chloro-4-hydroxybenzaldehyde or benzyl halide can interfere with the reaction. Water in the reagents or solvent can quench the reactive phenoxide intermediate. | Use purified starting materials. Ensure solvents are anhydrous, especially when using water-sensitive bases like NaH.[5] |
| Suboptimal Reaction Temperature | The Williamson ether synthesis often requires heating to proceed at a reasonable rate.[3] | Gradually increase the reaction temperature and monitor the progress by TLC. Typical temperatures range from 60-80°C.[3] |
| Inefficient Catalyst | If using a phase-transfer catalyst, it may not be optimal for the specific solvent and base combination. | Consider screening different phase-transfer catalysts (see Catalyst Selection section). Ensure the catalyst is not degraded. |
Issue 2: Formation of Multiple Products (Low Selectivity)
The appearance of multiple spots on a TLC plate indicates the formation of side products, which can reduce the yield of the desired this compound.
| Potential Cause | Rationale | Recommended Solution |
| C-Alkylation Side Reaction | The phenoxide ion is an ambident nucleophile, meaning alkylation can occur at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[4] | The choice of solvent can influence the O/C alkylation ratio. Generally, polar aprotic solvents favor O-alkylation. Lowering the reaction temperature may also improve selectivity for O-alkylation.[3] |
| Dialkylation | If other nucleophilic sites are present on the starting material or if the product can be further alkylated, dialkylation may occur. | This is less common for this specific synthesis but can be minimized by using a controlled stoichiometry of the benzylating agent (e.g., 1.0-1.2 equivalents). |
| Impure Starting Materials | Impurities in the starting materials can lead to the formation of various side products. | Ensure the purity of 3-chloro-4-hydroxybenzaldehyde and the benzylating agent through techniques like recrystallization or distillation. |
Catalyst Selection
The use of a phase-transfer catalyst (PTC) is a key strategy for optimizing the Williamson ether synthesis of this compound. Below is a comparison of PTCs investigated for a similar synthesis, which can serve as a starting point for catalyst screening.
| Catalyst | Type | Potential Advantages |
| PEG-400 | Polyethylene Glycol | Low cost, low toxicity. |
| 18-Crown-6 Ether | Crown Ether | Forms strong complexes with potassium ions, enhancing phenoxide reactivity. |
| CTMAC (Cetyltrimethylammonium chloride) | Quaternary Ammonium Salt | Effective in solid-liquid phase transfer catalysis. |
| TBAB (Tetrabutylammonium bromide) | Quaternary Ammonium Salt | Commonly used and effective PTC. |
| TBAI (Tetrabutylammonium iodide) | Quaternary Ammonium Salt | The iodide counter-ion can sometimes enhance reactivity through in-situ Finkelstein reaction. |
Data adapted from a study on a closely related molecule and presented as a guide for catalyst selection.[7]
Experimental Protocols
Protocol 1: General Procedure using Potassium Carbonate
This protocol describes a common and reliable method for the synthesis of this compound.
Materials:
-
3-chloro-4-hydroxybenzaldehyde
-
Benzyl bromide (or benzyl chloride)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF) or acetonitrile
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-chloro-4-hydroxybenzaldehyde (1.0 equivalent) and anhydrous DMF (or acetonitrile). Stir the mixture until the solid is completely dissolved.
-
Add anhydrous potassium carbonate (1.5 - 2.0 equivalents) to the solution.
-
To the stirring suspension, add benzyl bromide (1.1 - 1.2 equivalents) dropwise at room temperature.[2][3]
-
Heat the reaction mixture to 60-80°C and monitor the progress by TLC. The reaction is typically complete within 3-6 hours.[3]
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[3]
References
Technical Support Center: Workup Procedure for 4-(Benzyloxy)-3-chlorobenzaldehyde Reaction Mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedure of the 4-(Benzyloxy)-3-chlorobenzaldehyde reaction mixture, synthesized via Williamson ether synthesis from 4-hydroxy-3-chlorobenzaldehyde and benzyl bromide.
Troubleshooting Guides
This section addresses common issues that may be encountered during the workup and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of the starting material (4-hydroxy-3-chlorobenzaldehyde). |
| Product is soluble in the aqueous layer. | Check the aqueous layer for your product, especially if the product is more polar than expected.[1] | |
| Product loss during extraction. | Ensure thorough mixing during extraction without vigorous shaking that can lead to emulsions. Perform multiple extractions with smaller volumes of solvent. | |
| Degradation of the product. | The benzyl ether linkage is generally stable but can be cleaved under harsh acidic conditions. Avoid strong acids during the workup.[1][2] | |
| Formation of a Persistent Emulsion During Extraction | High concentration of base or salts. | Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion. |
| Finely dispersed solids. | Filter the entire mixture through a pad of Celite or glass wool to remove any particulate matter that may be stabilizing the emulsion. | |
| Product is an Oil and Fails to Crystallize | Presence of impurities. | Purify the oily product using column chromatography on silica gel. Unreacted starting materials and by-products can inhibit crystallization. |
| Incorrect recrystallization solvent. | Screen for an appropriate recrystallization solvent or solvent system. A common solvent for similar compounds is ethanol or a mixture of ethanol and water.[3] | |
| Presence of Unreacted 4-hydroxy-3-chlorobenzaldehyde in the Final Product | Insufficient amount of base or benzyl bromide. | Ensure the correct stoichiometry of reactants is used. |
| Ineffective deprotonation of the starting material. | Use a suitable base like potassium carbonate and an appropriate solvent (e.g., DMF, acetone) to ensure complete formation of the phenoxide. | |
| Incomplete reaction. | Increase the reaction time or temperature, monitoring by TLC. | |
| Product Contaminated with Benzyl Alcohol or Dibenzyl Ether | Excess benzyl bromide used. | Use a stoichiometric amount or a slight excess of benzyl bromide. |
| Hydrolysis of benzyl bromide. | Ensure anhydrous reaction conditions to prevent the formation of benzyl alcohol. |
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for the this compound reaction mixture?
A1: After the reaction is complete (as monitored by TLC), the following general workup procedure can be followed:
-
Cool the reaction mixture to room temperature.
-
If a solid inorganic salt (e.g., potassium carbonate) is present, filter it off and wash the solid with the reaction solvent or the extraction solvent.
-
Dilute the filtrate with a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with a dilute aqueous base (e.g., 1M NaOH or NaHCO₃ solution) to remove unreacted 4-hydroxy-3-chlorobenzaldehyde, followed by water, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can then be purified, typically by recrystallization from a suitable solvent like ethanol.
Q2: How can I remove unreacted 4-hydroxy-3-chlorobenzaldehyde from my product?
A2: Unreacted 4-hydroxy-3-chlorobenzaldehyde is phenolic and therefore acidic. It can be effectively removed by washing the organic extract with a dilute aqueous base, such as 1M sodium hydroxide or saturated sodium bicarbonate solution. The phenoxide salt formed will be soluble in the aqueous layer.
Q3: My TLC shows multiple spots after the workup. What are the likely impurities?
A3: Common impurities include unreacted starting materials (4-hydroxy-3-chlorobenzaldehyde and benzyl bromide), benzyl alcohol (from hydrolysis of benzyl bromide), and potentially dibenzyl ether (from the self-condensation of benzyl bromide).
Q4: What is the expected yield for the synthesis of this compound?
A4: A reported yield for the synthesis of this compound using potassium carbonate as the base is as high as 95%.[4] However, yields can vary depending on the specific reaction conditions and the success of the workup and purification.
Q5: What is a suitable solvent for recrystallizing this compound?
A5: Ethanol is a commonly used solvent for the recrystallization of similar benzaldehyde derivatives.[3] You may need to experiment with solvent systems, such as ethanol/water, to achieve optimal crystal formation and purity.
Quantitative Data Summary
| Parameter | Value | Reference |
| Reported Yield | 95% | [4] |
| Molecular Weight | 246.69 g/mol | [5] |
| Melting Point | 94.0 °C | [5] |
Experimental Protocols
General Workup and Extraction Protocol
-
Quenching and Dilution : Once the reaction is deemed complete by TLC analysis, cool the reaction vessel to room temperature. If solid inorganic salts are present, filter the mixture and wash the solids with a small amount of the reaction solvent or the chosen extraction solvent. Dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate, ~2-3 times the volume of the reaction mixture).
-
Aqueous Washes : Transfer the diluted reaction mixture to a separatory funnel.
-
Wash the organic layer with 1M NaOH solution (2 x volume of the organic layer) to remove unreacted 4-hydroxy-3-chlorobenzaldehyde.
-
Wash with water (2 x volume of the organic layer) to remove any remaining base and water-soluble impurities.
-
Wash with brine (1 x volume of the organic layer) to facilitate the separation of the organic and aqueous layers and to remove residual water.
-
-
Drying and Concentration : Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Recrystallization Protocol
-
Solvent Selection : Choose a suitable solvent for recrystallization (e.g., ethanol).
-
Dissolution : Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Crystallization : Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation : Collect the crystals by vacuum filtration.
-
Washing : Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying : Dry the purified crystals under vacuum.
Visualizations
Caption: Workflow for the workup and purification of this compound.
References
Technical Support Center: Industrial Synthesis of 4-(Benzyloxy)-3-chlorobenzaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the industrial synthesis of 4-(Benzyloxy)-3-chlorobenzaldehyde. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during laboratory experiments and scale-up operations.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound?
A1: The most common industrial synthesis route is a two-step process. The first step is the benzylation of 4-hydroxy-3-chlorobenzaldehyde via a Williamson ether synthesis. The second optional step, if starting from a precursor without the aldehyde group, would involve a formylation reaction, such as the Vilsmeier-Haack reaction.
Q2: What are the key safety considerations when handling the reagents for this synthesis on an industrial scale?
A2: Benzyl chloride is a lachrymator and a corrosive chemical that is toxic by inhalation and ingestion[1]. It is crucial to work in a well-ventilated area, preferably under a fume hood, and use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing[2]. For industrial-scale operations, closed-loop loading and unloading systems are recommended to minimize exposure[1]. Benzyl chloride should be stored in a cool, dry, well-ventilated area away from incompatible substances like moisture and most metals[1].
Q3: What are the major challenges when scaling up the synthesis of this compound?
A3: Key challenges during scale-up include:
-
Reaction Control: The benzylation reaction can be exothermic, requiring robust temperature control to prevent runaway reactions.
-
By-product Formation: Impurities from side reactions can complicate purification and affect the final product's quality.
-
Purification: Isolating the product with high purity on a large scale can be challenging due to the physical properties of the product and the presence of closely-related impurities.
-
Waste Management: The process can generate significant waste streams that require proper handling and disposal.
Q4: How can the progress of the reaction be monitored effectively in an industrial setting?
A4: In an industrial setting, real-time or frequent monitoring is crucial. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are effective for tracking the consumption of starting materials and the formation of the product and by-products[3][4]. These analytical methods provide quantitative data on reaction kinetics and impurity profiles, enabling better process control[3][4].
Troubleshooting Guides
Issue 1: Low Yield in Benzylation Step
Q: We are experiencing a low yield of this compound during the Williamson ether synthesis. What are the potential causes and solutions?
A: Low yields in the benzylation of 4-hydroxy-3-chlorobenzaldehyde can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Recommended Solutions:
| Potential Cause | Rationale | Recommended Action |
| Incomplete Deprotonation | The phenoxide, the active nucleophile, is not being formed in sufficient quantities. | Ensure the base (e.g., K₂CO₃, NaOH) is anhydrous and used in stoichiometric excess. For industrial scale, consider using a cost-effective and strong base. |
| Poor Quality of Reagents | Impurities in 4-hydroxy-3-chlorobenzaldehyde or benzyl chloride can interfere with the reaction. Water in the solvent or reagents can quench the phenoxide. | Use high-purity starting materials. Ensure solvents are anhydrous, especially when using water-sensitive bases. |
| Suboptimal Reaction Temperature | The reaction rate may be too slow at lower temperatures, while higher temperatures can promote side reactions. | Optimize the reaction temperature. Monitor the reaction progress using TLC or HPLC to determine the optimal temperature profile. |
| Inefficient Mixing | In a large reactor, inefficient mixing can lead to localized concentrations of reactants and base, resulting in poor conversion. | Ensure the reactor is equipped with an appropriate agitation system for the scale of the reaction. |
Issue 2: Formation of Significant By-products
Q: Our final product is contaminated with significant amounts of by-products. How can we identify and minimize them?
A: By-product formation is a common challenge in the synthesis of this compound. Understanding the potential side reactions is key to mitigating them.
Common By-products and Mitigation Strategies:
| By-product | Formation Pathway | Mitigation Strategy |
| Dibenzyl ether | Reaction of benzyl chloride with benzyl alcohol, which can form from the hydrolysis of benzyl chloride if water is present. | Maintain strictly anhydrous reaction conditions. |
| C-Alkylated products | The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring instead of the oxygen. | Control the reaction temperature, as lower temperatures generally favor O-alkylation. The choice of solvent can also influence the O/C alkylation ratio; aprotic polar solvents are often preferred. |
| Over-benzylated products | If other nucleophilic sites are present in the starting material or impurities, they may also react with benzyl chloride. | Ensure the purity of the starting 4-hydroxy-3-chlorobenzaldehyde. |
| Unreacted Starting Material | Incomplete reaction. | Optimize reaction conditions (temperature, time, stoichiometry of reagents) to drive the reaction to completion. An aqueous basic wash during workup can help remove unreacted phenolic starting material. |
Issue 3: Difficulty in Product Purification
Q: We are facing challenges in purifying this compound to the desired specification at an industrial scale. What are the recommended purification methods?
A: Large-scale purification requires methods that are both effective and economically viable.
Industrial Purification Strategies:
| Purification Method | Application | Key Considerations |
| Distillation | To remove lower and higher boiling point impurities. | Vacuum distillation is often employed to reduce the boiling point and prevent thermal degradation of the product. The efficiency of the distillation column is critical for separating closely boiling impurities. |
| Crystallization | To obtain a high-purity solid product from a crude mixture. | Solvent selection is crucial. The ideal solvent should dissolve the product well at higher temperatures and poorly at lower temperatures, while impurities remain soluble. A mixture of solvents may be required to achieve optimal separation. |
| Hydrogenation Treatment | To remove specific impurities by converting them to more easily separable compounds. | Impure benzaldehyde can be treated with hydrogen in the presence of a suitable hydrogenation catalyst to hydrogenate certain impurities without significantly affecting the benzaldehyde[1]. |
| Treatment with Aldehyde Scavengers | To remove residual aldehyde impurities from other process streams. | A substituted aromatic amine can be used to form a Schiff base with the aldehyde, which can then be separated[5]. |
Experimental Protocols
Protocol 1: Industrial Scale Benzylation of 4-hydroxy-3-chlorobenzaldehyde (Illustrative Example)
This protocol is a general guideline and should be optimized for specific plant conditions.
-
Reactor Setup: Charge a suitable glass-lined or stainless steel reactor with 4-hydroxy-3-chlorobenzaldehyde (1.0 eq) and a suitable solvent (e.g., N,N-Dimethylformamide or Toluene).
-
Base Addition: Add a powdered anhydrous base, such as potassium carbonate (1.5 - 2.0 eq), to the reactor with agitation.
-
Inert Atmosphere: Purge the reactor with an inert gas like nitrogen.
-
Heating: Heat the mixture to the optimized reaction temperature (e.g., 80-100 °C) under continuous agitation.
-
Benzyl Chloride Addition: Slowly add benzyl chloride (1.05 - 1.1 eq) to the reaction mixture over a period of 1-2 hours, maintaining the reaction temperature.
-
Reaction Monitoring: Monitor the reaction progress by HPLC or GC until the starting material is consumed (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the inorganic salts.
-
Wash the filtrate with water to remove the solvent (if water-miscible) and any remaining salts.
-
If a water-immiscible solvent is used, perform aqueous washes, including a dilute base wash to remove any unreacted starting material.
-
-
Isolation and Purification:
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Visualizations
Caption: Industrial synthesis workflow for this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. data.epo.org [data.epo.org]
- 2. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. data.epo.org [data.epo.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-(Benzyloxy)-3-chlorobenzaldehyde and 3-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 4-(benzyloxy)-3-chlorobenzaldehyde and 3-chlorobenzaldehyde. The analysis is grounded in the electronic effects of the respective substituents and supported by quantitative data and standardized experimental protocols for verification.
Introduction and Overview
3-chlorobenzaldehyde and this compound are both aromatic aldehydes that serve as versatile intermediates in organic synthesis. However, the nature and position of their substituents lead to significant differences in the electrophilicity of the aldehyde's carbonyl carbon, which in turn dictates their reactivity, particularly in nucleophilic addition reactions.
The key difference lies in their substitution patterns:
-
3-chlorobenzaldehyde features an electron-withdrawing chlorine atom in the meta position.
-
This compound possesses the same meta chlorine atom but also includes a strongly electron-donating benzyloxy group in the para position.
This guide will demonstrate that the electron-donating effect of the para-benzyloxy group in this compound deactivates the aldehyde, making it significantly less reactive towards nucleophiles than 3-chlorobenzaldehyde.
Physicochemical and Electronic Properties
A summary of the key physical and electronic properties of the two aldehydes is presented below. The electronic effects are quantified using Hammett substituent constants (σ), which measure the electron-donating or electron-withdrawing influence of a substituent on a reaction center. A positive σ value indicates an electron-withdrawing group (EWG), which increases reactivity towards nucleophiles, while a negative σ value signifies an electron-donating group (EDG), which decreases reactivity.
Table 1: Comparison of Physicochemical Properties
| Property | 3-Chlorobenzaldehyde | This compound |
| CAS Number | 587-04-2[1] | 66422-84-2[2][3] |
| Molecular Formula | C₇H₅ClO | C₁₄H₁₁ClO₂ |
| Molecular Weight | 140.57 g/mol [1] | 246.69 g/mol [2][3] |
| Appearance | Colorless to light yellow liquid[1] | White to off-white powder[2] |
| Melting Point | 9-12 °C[1] | 89-94 °C[2][3][4][5] |
| Boiling Point | 213-214 °C[1] | 389.1 °C (Predicted)[2][3] |
| Density | 1.241 g/mL at 25 °C[1] | 1.247 g/cm³ (Predicted)[2] |
Table 2: Hammett Substituent Constants and Predicted Reactivity
| Substituent | Position | Type | Hammett Constant (σ) | Effect on Carbonyl Electrophilicity | Predicted Reactivity towards Nucleophiles |
| -Cl | meta | Inductive EWG (-I) | σₘ = +0.37[6][7] | Increases | High |
| -Cl | meta | Inductive EWG (-I) | σₘ = +0.37[6][7] | Increases | \multirow{2}{*}{Low} |
| -OCH₂Ph | para | Donating by Resonance (+R) | σₚ ≈ -0.27 (proxy: -OCH₃)[7] | Strongly Decreases |
Theoretical Reactivity Comparison
The reactivity of the aldehyde functional group is primarily governed by the partial positive charge (δ+) on the carbonyl carbon. Substituents on the aromatic ring that withdraw electron density increase this positive charge, making the aldehyde more electrophilic and thus more reactive toward nucleophiles. Conversely, electron-donating substituents decrease the positive charge, rendering the aldehyde less reactive.
3-Chlorobenzaldehyde
In 3-chlorobenzaldehyde, the chlorine atom is in the meta position. From this position, its strong electron-withdrawing inductive effect (-I) dominates. This effect pulls electron density away from the aromatic ring and, by extension, from the carbonyl carbon. The result is an increased electrophilicity of the aldehyde, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.
This compound
This molecule presents competing electronic effects. The chlorine atom at the C-3 position exerts the same inductive electron withdrawal (-I effect) as in 3-chlorobenzaldehyde. However, the benzyloxy group at the C-4 (para) position is a powerful electron-donating group through resonance (+R effect). The lone pairs on the oxygen atom can delocalize into the aromatic ring, pushing electron density towards the carbonyl group. This +R effect is significantly stronger than the -I effect of the meta-chlorine. The net result is a substantial decrease in the electrophilicity of the carbonyl carbon, making this compound much less reactive towards nucleophiles.
Diagram 1: Electronic Effects on Carbonyl Reactivity
Caption: Electronic influence of substituents on aldehyde reactivity.
Experimental Protocols for Reactivity Comparison
To empirically validate the predicted difference in reactivity, standardized experiments such as the Wittig reaction or Knoevenagel condensation can be performed. By running parallel reactions under identical conditions (concentration, temperature, catalyst loading) and monitoring the reaction progress (e.g., by TLC, GC, or NMR), one can directly compare the conversion rates and yields.
Protocol 1: Comparative Wittig Reaction
The Wittig reaction, which converts an aldehyde to an alkene, is an excellent choice for comparing reactivity. A higher reaction rate and yield for 3-chlorobenzaldehyde are expected.
Materials:
-
3-chlorobenzaldehyde
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flasks, magnetic stirrers, TLC plates, and other standard glassware
Procedure:
-
Reaction Setup: In two separate, identical round-bottom flasks under a nitrogen atmosphere, prepare solutions of each aldehyde.
-
Flask A: Dissolve 1.0 mmol of 3-chlorobenzaldehyde in 10 mL of anhydrous DCM.
-
Flask B: Dissolve 1.0 mmol of this compound in 10 mL of anhydrous DCM.
-
-
Reagent Addition: To each flask, add 1.1 mmol of (carbethoxymethylene)triphenylphosphorane portion-wise at room temperature while stirring.
-
Reaction Monitoring: Start timing immediately after the ylide addition. Monitor the progress of both reactions simultaneously by thin-layer chromatography (TLC) at regular intervals (e.g., every 15 minutes). Spot the starting aldehyde and the reaction mixture on the same plate to visualize the disappearance of the starting material and the appearance of the product.
-
Work-up: Once the reaction in Flask A (the more reactive aldehyde) has reached completion (as determined by TLC), quench both reactions by adding 10 mL of water.
-
Extraction and Purification: Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the alkene product from the triphenylphosphine oxide byproduct.
-
Analysis: Determine the yield of the purified product for each reaction. The reaction that produces a higher yield in the same amount of time is considered more reactive.
Protocol 2: Comparative Knoevenagel Condensation
This condensation reaction between an aldehyde and an active methylene compound is catalyzed by a weak base and is highly sensitive to the electrophilicity of the aldehyde.
Materials:
-
3-chlorobenzaldehyde
-
This compound
-
Malononitrile (or diethyl malonate)
-
Piperidine or ammonium acetate (catalyst)
-
Ethanol or Toluene (solvent)
Procedure:
-
Reaction Setup: In two separate flasks, dissolve 1.0 mmol of each aldehyde in 10 mL of ethanol.
-
Reagent Addition: To each flask, add 1.0 mmol of malononitrile followed by a catalytic amount of piperidine (e.g., 0.1 mmol).
-
Reaction Conditions: Stir the mixtures at a constant temperature (e.g., room temperature or 50 °C).
-
Monitoring and Analysis: Monitor the reactions by TLC as described in the Wittig protocol. The product often precipitates out of the solution upon formation. The time taken for the first appearance of a precipitate can be a simple, qualitative measure of reaction rate.
-
Work-up: After a set time (e.g., 2 hours), cool the reaction mixtures in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
-
Comparison: Compare the mass (yield) of the product obtained from each reaction. A significantly higher yield is expected from 3-chlorobenzaldehyde.
Diagram 2: Experimental Workflow for Reactivity Comparison
References
- 1. This compound CAS#: 66422-84-2 [m.chemicalbook.com]
- 2. 4-Benzyloxy-3-chlorobenzaldehyde | 66422-84-2 | FB67612 [biosynth.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. 4-Benzyloxy-3-chlorobenzaldehyde, 2 g, CAS No. 66422-84-2 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Germany [carlroth.com]
- 5. Hammett substituent constants [stenutz.eu]
- 6. homepages.bluffton.edu [homepages.bluffton.edu]
- 7. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
comparative study of 4-(Benzyloxy)-3-chlorobenzaldehyde synthesis routes
A Comparative Guide to the Synthesis of 4-(Benzyloxy)-3-chlorobenzaldehyde
For researchers and professionals in drug development and organic synthesis, the efficient and high-yield production of key intermediates is paramount. This compound is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of two distinct synthetic routes to this compound, presenting available experimental data and detailed protocols to inform the selection of the most suitable method.
Comparison of Synthetic Routes
The two primary approaches for synthesizing this compound are the direct benzylation of 3-chloro-4-hydroxybenzaldehyde and a multi-step synthesis commencing from 2-chloro-5-bromobenzoic acid. Each route offers distinct advantages and disadvantages in terms of the number of steps, reagent availability, and overall yield.
Data Presentation
| Parameter | Route 1: Benzylation of 3-Chloro-4-hydroxybenzaldehyde | Route 2: Multi-step Synthesis from 2-Chloro-5-bromobenzoic Acid |
| Starting Materials | 3-Chloro-4-hydroxybenzaldehyde, Benzyl halide (e.g., bromide or chloride) | 2-Chloro-5-bromobenzoic acid, Phenetole, various reagents for subsequent steps |
| Key Reagents | Base (e.g., K₂CO₃), Solvent (e.g., Acetone, DMF) | Oxalyl chloride, Aluminum chloride, Triethylsilane, Boron trifluoride etherate, n-Butyl Lithium, DMF |
| Number of Steps | 1 | 4 |
| Reported Yield | ~78% (for a similar allylation reaction)[1] | ~53% (overall yield)[2] |
| Purity | Not explicitly stated, requires purification (e.g., column chromatography)[1] | Not explicitly stated, requires purification (e.g., recrystallization)[2] |
| Scalability | Generally straightforward for a single-step reaction. | More complex due to the multi-step nature and use of hazardous reagents. |
| Atom Economy | Higher, as it's a more direct conversion. | Lower, due to the multiple steps and byproducts. |
Experimental Protocols
Route 1: Benzylation of 3-Chloro-4-hydroxybenzaldehyde
This method is a common and direct approach for the synthesis of this compound, involving the protection of the hydroxyl group of 3-chloro-4-hydroxybenzaldehyde with a benzyl group.[3] A typical procedure is analogous to the benzylation of other substituted phenols.
Materials:
-
3-Chloro-4-hydroxybenzaldehyde
-
Benzyl bromide or Benzyl chloride
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetone or Dimethylformamide (DMF) as solvent
Procedure:
-
Dissolve 3-chloro-4-hydroxybenzaldehyde in a suitable solvent such as acetone or DMF in a round-bottom flask.
-
Add a base, such as potassium carbonate, to the mixture.
-
Add benzyl bromide or benzyl chloride to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
While a specific yield for the benzylation of 3-chloro-4-hydroxybenzaldehyde is not detailed in the provided results, a similar allylation reaction using allyl bromide and potassium carbonate in acetone afforded a 78% yield of the corresponding ether.[1]
Route 2: Multi-step Synthesis from 2-Chloro-5-bromobenzoic Acid
This synthetic route involves a four-step process starting from 2-chloro-5-bromobenzoic acid.[2]
Step 1: Synthesis of 5-Bromo-2-chlorobenzoyl chloride
-
2-chloro-5-bromobenzoic acid is reacted with an acylating chlorination reagent like oxalyl chloride or thionyl chloride in an organic solvent to yield 5-bromo-2-chlorobenzoyl chloride.[2]
Step 2: Synthesis of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)ketone
-
The resulting 5-bromo-2-chlorobenzoyl chloride is reacted with phenetole in the presence of an acid catalyst such as aluminum chloride in an organic solvent.[2]
Step 3: Synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
-
The ketone from the previous step is reduced using a reduction reagent system, for instance, triethylsilane and boron trifluoride etherate complex.[2]
Step 4: Synthesis of 4-Chloro-3-(4-ethoxybenzyl)benzaldehyde
-
The final step involves the formylation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene by reacting it with a formylation reagent like n-butyl lithium and DMF.[2]
This entire process is reported to have a total yield of approximately 53%.[2]
Synthesis Route Diagrams
Caption: Comparative diagram of two synthetic routes to this compound.
Conclusion
The choice between the direct benzylation and the multi-step synthesis route for this compound will depend on the specific requirements of the researcher or organization. The direct benzylation route appears to be more straightforward, with fewer steps and likely higher atom economy, making it potentially more suitable for laboratory-scale synthesis where the starting material is readily available. The multi-step synthesis, while more complex and having a lower overall yield, may be considered if the starting material, 2-chloro-5-bromobenzoic acid, is more accessible or cost-effective for a particular application. The multi-step route also avoids the use of a benzyl halide, which can be lachrymatory. Further optimization of reaction conditions for either route could potentially lead to improved yields and purity.
References
A Comparative Guide to the Analytical Characterization of 4-(Benzyloxy)-3-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of 4-(Benzyloxy)-3-chlorobenzaldehyde. It is designed to assist researchers in selecting the most appropriate methods for identity, purity, and structural elucidation of this and similar substituted benzaldehydes. The information presented is a compilation of data from analogous compounds and established analytical methodologies.
Introduction to this compound
This compound is a substituted aromatic aldehyde with the molecular formula C₁₄H₁₁ClO₂ and a molecular weight of 246.69 g/mol .[1][2][3] Its structure, featuring a benzaldehyde core with chloro and benzyloxy substituents, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Accurate and thorough characterization is crucial to ensure the quality and consistency of this starting material.
Comparison of Key Analytical Techniques
The characterization of this compound typically involves a suite of spectroscopic and chromatographic techniques. The table below summarizes the key methods and their expected outcomes.
| Analytical Technique | Information Provided | Expected Results for this compound | Alternative Techniques |
| ¹H NMR Spectroscopy | Provides information about the chemical environment and connectivity of hydrogen atoms. | - Aldehyde proton (singlet) around 9.8-10.0 ppm.- Aromatic protons on the benzaldehyde ring (multiplets) between 7.0-8.0 ppm.- Methylene protons of the benzyl group (singlet) around 5.2 ppm.- Aromatic protons of the benzyl group (multiplet) between 7.3-7.5 ppm. | COSY, TOCSY |
| ¹³C NMR Spectroscopy | Provides information about the carbon skeleton of the molecule. | - Carbonyl carbon around 190-192 ppm.- Aromatic carbons between 110-160 ppm.- Methylene carbon around 70 ppm. | DEPT, HSQC, HMBC |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the fragmentation pattern. | - Molecular ion peak [M]⁺ at m/z 246.- Isotope peak [M+2]⁺ due to ³⁷Cl at approximately one-third the intensity of the [M]⁺ peak.- Characteristic fragment ions, such as the tropylium ion at m/z 91 from the benzyl group. | High-Resolution Mass Spectrometry (HRMS) |
| FTIR Spectroscopy | Identifies the functional groups present in the molecule. | - Strong C=O stretching vibration for the aldehyde at ~1700 cm⁻¹.- Aromatic C=C stretching vibrations between 1450-1600 cm⁻¹.- C-O-C (ether) stretching vibrations around 1250 cm⁻¹.- C-Cl stretching vibration in the fingerprint region. | Raman Spectroscopy |
| High-Performance Liquid Chromatography (HPLC) | Separates the compound from impurities and allows for quantification. | A single major peak indicating the purity of the compound. Retention time will depend on the specific method conditions. | Gas Chromatography (GC) for volatile impurities, Thin Layer Chromatography (TLC) for reaction monitoring. |
| Melting Point | A physical property indicating the purity of a solid compound. | A sharp melting point in the range of 89-94°C.[1][2] | Differential Scanning Calorimetry (DSC) |
Detailed Experimental Protocols
Below are detailed protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled experiment.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.
-
Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Acquisition Parameters (EI):
-
Electron Energy: 70 eV.
-
Mass Range: m/z 50-500.
-
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the isotopic pattern of chlorine-containing fragments with theoretical values.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: An FTIR spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm), and a gradient pump.
-
Mobile Phase: A mixture of water (A) and acetonitrile (B), both with 0.1% formic or phosphoric acid.
-
Gradient Program (Example):
-
Start with 50% B.
-
Linear gradient to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 50% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Workflow and Data Interpretation
The following diagram illustrates a typical workflow for the characterization of this compound.
Caption: Workflow for the characterization of this compound.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the different analytical techniques and the information they provide for the complete characterization of the molecule.
Caption: Logical relationship of analytical data for compound characterization.
References
A Comparative Guide to the Structural Confirmation of 4-(Benzyloxy)-3-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analytical techniques used for the structural confirmation of 4-(Benzyloxy)-3-chlorobenzaldehyde. Due to the limited availability of published experimental spectra for this compound, this guide presents predicted data based on its chemical structure and compares it with experimental data from structurally related and commercially available benzaldehyde derivatives: 4-Chlorobenzaldehyde, Vanillin, and Anisaldehyde. This approach offers a framework for researchers to anticipate and interpret the spectral characteristics of the target compound.
Overview of Compared Aldehydes
The structural confirmation of an organic compound relies on a combination of spectroscopic methods. Each technique provides unique information about the molecule's structure, functional groups, and connectivity. This guide focuses on a multi-technique approach for verifying the identity and purity of this compound by comparing its expected analytical data with that of well-characterized alternatives.
Physical and Chemical Properties
A comparison of the fundamental physical properties is the first step in distinguishing between these compounds.
| Property | This compound | 4-Chlorobenzaldehyde | Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | Anisaldehyde (4-Methoxybenzaldehyde) |
| Structure |
| |||
| CAS Number | 66422-84-2 | 104-88-1[1] | 121-33-5[2] | 123-11-5[3] |
| Molecular Formula | C₁₄H₁₁ClO₂[4][5] | C₇H₅ClO[1] | C₈H₈O₃[2] | C₈H₈O₂[3] |
| Molecular Weight | 246.69 g/mol [4][5] | 140.57 g/mol [1] | 152.15 g/mol [2] | 136.15 g/mol [3] |
| Melting Point | 94 °C[5] | 47.5 °C[1] | 81-83 °C | -1 °C |
| Boiling Point | 389.1 °C[5] | 213.5 °C[1] | 285 °C | 248 °C |
| Appearance | Solid | White crystalline solid | White or slightly yellow needles | Colorless to light yellow liquid |
Spectroscopic Data Comparison
The following sections detail the expected and observed spectral data from key analytical techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The chemical shift (δ), multiplicity (singlet, doublet, etc.), and integration of each signal are characteristic of the molecular structure.
| Assignment | This compound (Predicted) | 4-Chlorobenzaldehyde | Vanillin | Anisaldehyde |
| Aldehyde (-CHO) | ~9.9 ppm (s) | ~9.99 ppm (s) | ~9.82 ppm (s) | ~9.88 ppm (s) |
| Aromatic Ring | ~7.2-8.0 ppm (m) | ~7.56 ppm (d), ~7.89 ppm (d) | ~7.05 ppm (d), ~7.42 ppm (m) | ~7.02 ppm (d), ~7.85 ppm (d) |
| Benzyl (-CH₂-) | ~5.2 ppm (s) | - | - | - |
| Benzyl Ring | ~7.3-7.5 ppm (m) | - | - | - |
| Methoxy (-OCH₃) | - | - | ~3.96 ppm (s) | ~3.88 ppm (s) |
| Hydroxyl (-OH) | - | - | ~6.4 ppm (s, broad) | - |
Predicted values for this compound are based on standard chemical shift tables and analysis of its constituent functional groups.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy identifies the different carbon environments within a molecule.
| Assignment | This compound (Predicted) | 4-Chlorobenzaldehyde | Vanillin | Anisaldehyde |
| Aldehyde (C=O) | ~190 ppm | ~190.8 ppm | ~191.1 ppm | ~190.7 ppm |
| Aromatic (C-Cl) | ~135 ppm | ~141.1 ppm | - | - |
| Aromatic (C-O) | ~158 ppm | - | ~151.7, ~147.2 ppm | ~164.6 ppm |
| Aromatic (C-H) | ~112-132 ppm | ~129.6, ~130.9 ppm | ~108.7, ~114.4, ~127.6 ppm | ~114.4, ~132.0 ppm |
| Aromatic (ipso-C) | ~130-136 ppm | ~134.8 ppm | ~130.0 ppm | ~129.9 ppm |
| Benzyl (-CH₂-) | ~71 ppm | - | - | - |
| Benzyl Ring | ~127-136 ppm | - | - | - |
| Methoxy (-OCH₃) | - | - | ~56.1 ppm | ~55.7 ppm |
Predicted values for this compound are based on standard chemical shift tables and additivity rules.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Functional Group | This compound (Predicted, cm⁻¹) | 4-Chlorobenzaldehyde (cm⁻¹) | Vanillin (cm⁻¹) | Anisaldehyde (cm⁻¹) |
| O-H Stretch (Phenolic) | - | - | ~3200 (broad) | - |
| Aromatic C-H Stretch | ~3100-3000 | ~3070 | ~3050 | ~3075 |
| Aldehyde C-H Stretch | ~2850, ~2750 | ~2860, ~2770 | ~2850, ~2730 | ~2840, ~2740 |
| C=O Stretch (Aldehyde) | ~1690-1700 | ~1700 | ~1666 | ~1685 |
| Aromatic C=C Stretch | ~1600, ~1580 | ~1588, ~1487 | ~1588, ~1510 | ~1600, ~1577 |
| C-O Stretch (Ether) | ~1250, ~1050 | - | ~1267, ~1155 | ~1257, ~1159 |
| C-Cl Stretch | ~750-850 | ~823 | - | - |
Predicted values for this compound are based on characteristic group frequencies.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.
| Ion | This compound (Predicted, m/z) | 4-Chlorobenzaldehyde (m/z) | Vanillin (m/z) | Anisaldehyde (m/z) |
| [M]⁺ | 246/248 (3:1 ratio) | 140/142 (3:1 ratio)[6][7] | 152 | 136 |
| [M-H]⁺ | 245/247 | 139/141[6][7] | 151 | 135 |
| [M-CHO]⁺ | 217/219 | 111/113[6][7] | 123 | 107 |
| [C₇H₇]⁺ (Tropylium) | 91 | - | - | - |
The predicted m/z values for this compound account for the isotopic distribution of chlorine (~3:1 ratio for ³⁵Cl:³⁷Cl). The tropylium ion at m/z 91 is a characteristic fragment for compounds containing a benzyl group.
Experimental Workflows and Protocols
The structural confirmation of a synthesized compound like this compound follows a logical workflow to ensure its identity and purity.
Caption: Workflow for synthesis and structural confirmation.
Detailed Methodologies
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the aldehyde in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024-4096) and a longer relaxation delay (2-5 seconds) are typically required.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale to the TMS signal. Integrate the peaks in the ¹H spectrum to determine proton ratios.
FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum.
-
Data Acquisition: Apply pressure with the anvil to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
-
Data Analysis: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
References
- 1. 4-Chlorobenzaldehyde | C7H5ClO | CID 7726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Benzyloxy)-3-methoxybenzaldehyde | C15H14O3 | CID 75506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Benzyloxy-4-methoxybenzaldehyde | C15H14O3 | CID 80671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. 4-Benzyloxy-3-chlorobenzaldehyde | 66422-84-2 | FB67612 [biosynth.com]
- 6. Benzaldehyde, 4-chloro- [webbook.nist.gov]
- 7. massbank.eu [massbank.eu]
Efficacy of 4-(Benzyloxy)-3-chlorobenzaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of 4-(Benzyloxy)-3-chlorobenzaldehyde derivatives and related compounds as potential therapeutic agents. The information presented herein is collated from preclinical research to facilitate an objective evaluation of these compounds. While comprehensive quantitative data for a broad series of this compound derivatives is limited in the currently available literature, this guide synthesizes findings on structurally similar chloro-substituted benzyloxybenzaldehyde analogs to offer insights into their anticancer potential and mechanisms of action.
Quantitative and Qualitative Efficacy Data
The following tables summarize the available efficacy data for benzyloxybenzaldehyde derivatives. It is important to note that direct comparison between different studies should be made with caution due to variations in experimental conditions.
Table 1: Quantitative Efficacy of Benzyloxybenzaldehyde Derivatives as ALDH1A3 Inhibitors
| Compound ID | Structure | Target | Assay | IC50 (µM) |
| ABMM-15 | 4-((4-Chlorobenzyl)oxy)benzaldehyde | ALDH1A3 | Enzymatic Assay | 0.23 |
| ABMM-16 | 4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde | ALDH1A3 | Enzymatic Assay | 1.29 |
| Data sourced from a study on benzyloxybenzaldehyde derivatives as selective ALDH1A3 inhibitors.[1] |
Table 2: Qualitative Anticancer Activity of Chloro-substituted Benzyloxybenzaldehyde Derivatives
| Compound | Cancer Cell Line | Observed Activity |
| 2-(Benzyloxy)-5-chlorobenzaldehyde | HL-60 (Human promyelocytic leukemia) | Significant activity at 1-10 µM |
| 2-[(2-Chlorobenzyl)oxy]benzaldehyde | HL-60 (Human promyelocytic leukemia) | Significant activity at 1-10 µM |
| 2-[(4-Chlorobenzyl)oxy]benzaldehyde | HL-60 (Human promyelocytic leukemia) | Significant activity at 1-10 µM |
| Data from a study on the anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells.[2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the synthesis and key assays used to evaluate the anticancer activity of benzyloxybenzaldehyde derivatives.
Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of this compound derivatives via Williamson ether synthesis.
Materials:
-
4-Hydroxy-3-chlorobenzaldehyde
-
Substituted benzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-hydroxy-3-chlorobenzaldehyde (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents) and a catalytic amount of potassium iodide.
-
Add the desired substituted benzyl chloride (1.1 equivalents) to the mixture.
-
Stir the reaction mixture at 70°C overnight.
-
Monitor the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature and add water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on the cell cycle distribution.
Procedure:
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Apoptosis Assay by Annexin V/PI Staining
This assay is used to detect and quantify apoptosis.
Procedure:
-
Cell Treatment: Treat cells with the test compounds for a specified time.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the evaluation of this compound derivatives.
Signaling Pathway of Apoptosis Induction
Studies on benzyloxybenzaldehyde derivatives suggest that their anticancer activity is mediated through the induction of apoptosis, characterized by the loss of mitochondrial membrane potential.[2][3] This points towards the involvement of the intrinsic apoptosis pathway.
Caption: Proposed intrinsic apoptosis pathway induced by this compound derivatives.
References
Comparative Analysis of the Cross-Reactivity of 4-(Benzyloxy)-3-chlorobenzaldehyde with Other Aldehydes via Aldehyde Dehydrogenase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of benzyloxybenzaldehyde derivatives, with a focus on their interaction with aldehyde dehydrogenase (ALDH) isoforms. While direct competitive binding data for 4-(Benzyloxy)-3-chlorobenzaldehyde against a broad spectrum of aldehydes is not extensively available in the public domain, a valuable method to assess cross-reactivity is to examine its inhibitory effects on enzymes that metabolize aldehydes. The ALDH superfamily of enzymes is crucial for the oxidation of a wide array of endogenous and exogenous aldehydes, and as such, inhibition of these enzymes can be indicative of competitive interaction at the active site.[1][2][3]
Recent studies have investigated benzyloxybenzaldehyde derivatives as selective inhibitors of ALDH isoforms, particularly ALDH1A3, which is a target of interest in cancer therapy.[4][5][6] By comparing the inhibitory potency of these compounds against different ALDH isoforms, we can infer their selectivity and potential for cross-reactivity with the endogenous and exogenous aldehydes that act as substrates for these enzymes.
Quantitative Comparison of ALDH Inhibition by Benzyloxybenzaldehyde Derivatives
The following table summarizes the inhibitory activity of two benzyloxybenzaldehyde derivatives, ABMM-15 and ABMM-16, against three different ALDH isoforms. This data serves as a surrogate for assessing the cross-reactivity of the benzyloxybenzaldehyde scaffold. The selectivity for ALDH1A3 suggests a lower cross-reactivity with substrates of ALDH1A1 and ALDH3A1. This compound, sharing the core benzyloxybenzaldehyde structure, is anticipated to exhibit a similar pattern of selectivity, though direct experimental verification is required.
| Compound | Structure | Target ALDH Isoform | Remaining Activity at 10 µM (%)[4][7] | IC50 (µM)[5][6] |
| 4-((4-Chlorobenzyl)oxy)benzaldehyde (ABMM-15) | ![]() | ALDH1A1 | 48.00 ± 1.2 | Not Determined |
| ALDH1A3 | 0.14 ± 0.0 | 0.23 | ||
| ALDH3A1 | Not Determined | Not Determined | ||
| 4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde (ABMM-16) | ![]() | ALDH1A1 | 42.00 ± 1.5 | Not Determined |
| ALDH1A3 | 4.27 ± 0.2 | 1.29 | ||
| ALDH3A1 | Not Determined | Not Determined |
Experimental Protocols
ALDH1A3 Inhibition Assay
This protocol outlines the methodology used to determine the inhibitory activity of benzyloxybenzaldehyde derivatives against the ALDH1A3 isoform.[8]
1. Materials and Reagents:
-
Purified recombinant human ALDH1A3
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
NAD⁺ (Nicotinamide adenine dinucleotide)
-
Aldehyde substrate (e.g., hexanal)
-
96-well black microplates
-
Fluorescence microplate reader
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, NAD⁺ solution, and the test compound solution. The final DMSO concentration should be kept at 1% (v/v) to minimize solvent effects.
-
Initiate the reaction by adding the ALDH1A3 enzyme to each well.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 5-20 minutes) at a controlled temperature.[4]
-
Start the enzymatic reaction by adding the aldehyde substrate (e.g., hexanal).
-
Monitor the increase in NADH fluorescence kinetically over time using a microplate reader with an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
A control reaction without any inhibitor is performed to determine 100% enzyme activity.
3. Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curve.
-
Determine the percentage of remaining enzyme activity for each inhibitor concentration relative to the control.
-
Plot the percentage of remaining activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Visualizations
Aldehyde Dehydrogenase (ALDH) Metabolic Pathway
The following diagram illustrates the general metabolic pathway for the oxidation of aldehydes to carboxylic acids, catalyzed by aldehyde dehydrogenase enzymes.[1][9][10][11] This pathway is central to the detoxification of both endogenous and exogenous aldehydes.
References
- 1. Aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Roles of Aldehyde Dehydrogenase Isoforms in Anti-cancer Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors [mdpi.com]
- 5. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. prezi.com [prezi.com]
- 10. med.libretexts.org [med.libretexts.org]
- 11. researchgate.net [researchgate.net]
validation of a new synthesis method for 4-(Benzyloxy)-3-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of traditional and modern synthetic methods for producing 4-(Benzyloxy)-3-chlorobenzaldehyde, a key intermediate in the development of various pharmaceutical compounds. We will explore the conventional Williamson ether synthesis and a novel approach utilizing Phase Transfer Catalysis (PTC), offering a side-by-side analysis of their performance based on experimental data.
At a Glance: Method Comparison
The following table summarizes the key quantitative data for the traditional and a proposed novel synthesis method for this compound.
| Parameter | Traditional Method (Williamson Ether Synthesis) | New Method (Phase Transfer Catalysis) |
| Yield | ~85-95% | >95% |
| Reaction Time | 12-24 hours | 4-8 hours |
| Reaction Temperature | Reflux (typically 60-80°C) | Room Temperature to 50°C |
| Solvent | Acetone, DMF, Ethanol | Dichloromethane/Water (biphasic) |
| Base | Potassium Carbonate, Sodium Hydride | Sodium Hydroxide |
| Catalyst | None | Tetrabutylammonium bromide (TBAB) |
| Work-up | Filtration, Evaporation, Extraction | Phase Separation, Evaporation |
| Purity | Good to Excellent (after recrystallization) | Excellent |
Experimental Workflows
Traditional Synthesis: Williamson Ether Synthesis
The conventional approach to synthesizing this compound involves the reaction of 3-chloro-4-hydroxybenzaldehyde with benzyl bromide in the presence of a weak base, such as potassium carbonate, and a polar aprotic solvent like acetone or DMF. The reaction typically requires prolonged heating under reflux conditions to proceed to completion.
Caption: Workflow for the traditional synthesis of this compound.
New Method: Phase Transfer Catalysis (PTC) Synthesis
A modern and efficient alternative is the use of Phase Transfer Catalysis (PTC). This method facilitates the reaction between the water-soluble phenoxide ion and the organic-soluble benzyl bromide by employing a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB). The reaction proceeds at a lower temperature and in a shorter timeframe, often with higher yields and purity.
Caption: Workflow for the new PTC synthesis of this compound.
Experimental Protocols
Traditional Method: Williamson Ether Synthesis
Materials:
-
3-Chloro-4-hydroxybenzaldehyde
-
Benzyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 3-chloro-4-hydroxybenzaldehyde (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the solid residue with acetone.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
Dissolve the crude product in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
New Method: Phase Transfer Catalysis (PTC) Synthesis
Materials:
-
3-Chloro-4-hydroxybenzaldehyde
-
Benzyl bromide
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-chloro-4-hydroxybenzaldehyde (1 equivalent) and tetrabutylammonium bromide (0.05 equivalents) in a 10% aqueous solution of sodium hydroxide.
-
To this solution, add a solution of benzyl bromide (1.05 equivalents) in dichloromethane.
-
Stir the resulting biphasic mixture vigorously at room temperature or with gentle heating (up to 50°C) for 4-8 hours. Monitor the reaction by TLC.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound. Further purification by recrystallization may be performed if necessary.
A Comparative Benchmarking Guide: 4-(Benzyloxy)-3-chlorobenzaldehyde and Its Alternatives in Research and Development
For researchers, scientists, and drug development professionals, the selection of appropriate chemical intermediates is a critical decision that can significantly impact the efficiency of a synthetic route and the biological activity of a final compound. This guide provides an objective comparison of 4-(Benzyloxy)-3-chlorobenzaldehyde with similar compounds, focusing on their performance in key synthetic reactions and their relevance in drug discovery, supported by experimental data.
This analysis benchmarks this compound against key alternatives, including the widely used natural product vanillin and the structurally related 4-chlorobenzaldehyde and 4-(benzyloxy)benzaldehyde. The comparison focuses on synthetic utility and biological significance, particularly in the context of anticancer research.
I. Physicochemical Properties
A fundamental comparison begins with the intrinsic properties of these aldehydes, which influence their reactivity, solubility, and handling.
| Property | This compound | Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | 4-Chlorobenzaldehyde | 4-(Benzyloxy)benzaldehyde |
| Molecular Formula | C₁₄H₁₁ClO₂ | C₈H₈O₃ | C₇H₅ClO | C₁₄H₁₂O₂ |
| Molecular Weight | 246.69 g/mol | 152.15 g/mol | 140.57 g/mol | 212.24 g/mol |
| Melting Point | 94 °C[1] | 81-83 °C | 46-48 °C | 70-73 °C |
| Boiling Point | 389.1 °C[1] | 285 °C | 213-214 °C | 178-180 °C (14 mmHg) |
| Appearance | Solid | Crystalline powder | Crystalline powder | Solid |
II. Synthetic Performance: A Comparative Overview
The utility of a benzaldehyde derivative as a chemical intermediate is largely determined by its reactivity in common carbon-carbon bond-forming reactions. The electronic nature of the substituents on the aromatic ring plays a pivotal role in the electrophilicity of the aldehyde's carbonyl carbon.
Electron-withdrawing groups, such as the chlorine atom and the aldehyde group itself, increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups, like the benzyloxy and methoxy groups, decrease this electrophilicity.
Knoevenagel Condensation
The Knoevenagel condensation is a key reaction for forming α,β-unsaturated systems, which are precursors to many biologically active molecules. The reaction involves the condensation of an aldehyde with an active methylene compound.
Experimental Protocol: Knoevenagel Condensation
A mixture of the respective benzaldehyde (1 mmol), malononitrile (1 mmol), and a catalytic amount of piperidine (0.1 mmol) in ethanol (10 mL) is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is isolated by filtration and purified by recrystallization.
| Compound | Key Substituents | Expected Reactivity | Representative Yield |
| This compound | -Cl (electron-withdrawing), -OBn (electron-donating) | Moderate to High | ~90-95% (in similar condensations) |
| Vanillin | -OH (electron-donating), -OCH₃ (electron-donating) | Low | Lower yields without harsher conditions |
| 4-Chlorobenzaldehyde | -Cl (electron-withdrawing) | High | >90%[2][3] |
| 4-(Benzyloxy)benzaldehyde | -OBn (electron-donating) | Low to Moderate | ~85-90% (in similar condensations) |
Note: Yields are representative and can vary based on specific reaction conditions.
The presence of the electron-withdrawing chlorine atom in this compound is expected to enhance its reactivity in Knoevenagel condensations compared to vanillin and 4-(benzyloxy)benzaldehyde, which both possess electron-donating groups. 4-Chlorobenzaldehyde, lacking the electron-donating benzyloxy group, is anticipated to be the most reactive in this series.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. The reactivity in this reaction is also influenced by the electronic properties of the benzaldehyde derivative.
Experimental Protocol: Wittig Reaction
To a suspension of benzyltriphenylphosphonium chloride (1.1 mmol) in anhydrous THF (10 mL) at 0 °C is added n-butyllithium (1.1 mmol). The resulting ylide is stirred for 30 minutes, after which a solution of the benzaldehyde (1 mmol) in THF (5 mL) is added. The reaction is stirred for several hours and then quenched with water. The product is extracted with ether and purified by column chromatography.
| Compound | Key Substituents | Expected Reactivity |
| This compound | -Cl (EWG), -OBn (EDG) | Moderate to High |
| Vanillin | -OH (EDG), -OCH₃ (EDG) | Low |
| 4-Chlorobenzaldehyde | -Cl (EWG) | High |
| 4-(Benzyloxy)benzaldehyde | -OBn (EDG) | Low to Moderate |
Similar to the Knoevenagel condensation, the electron-withdrawing chlorine substituent in this compound and 4-chlorobenzaldehyde is expected to accelerate the Wittig reaction.
III. Biological Significance and Performance in Drug Discovery
Substituted benzaldehydes are crucial scaffolds in the design of novel therapeutic agents. The benzyloxy and chloro-substituents in this compound can impart desirable pharmacological properties.
Inhibition of Aldehyde Dehydrogenase 1A3 (ALDH1A3)
Aldehyde dehydrogenase 1A3 (ALDH1A3) is a critical enzyme in the biosynthesis of retinoic acid and is overexpressed in various cancers, where it is associated with cancer stem cells and chemoresistance.[4] Consequently, ALDH1A3 is a promising target for anticancer drug development. Benzyloxybenzaldehyde derivatives have emerged as potent and selective inhibitors of this enzyme.
A study on benzyloxybenzaldehyde derivatives revealed their potent inhibitory activity against ALDH1A3.[4][5] While the IC₅₀ for this compound was not explicitly reported in the reviewed literature, structurally similar compounds demonstrated significant activity.
| Compound | Structure | Target | IC₅₀ (µM) |
| ABMM-15 | 4-(Benzyloxy)-3-methoxybenzaldehyde | ALDH1A3 | 0.23[5] |
| ABMM-16 | 4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde | ALDH1A3 | 1.29[5] |
Based on these findings, it is highly probable that this compound is also a potent inhibitor of ALDH1A3. The combination of a benzyloxy group and a halogen at the meta position appears to be favorable for activity.
Experimental Protocol: ALDH1A3 Inhibition Assay
The inhibitory activity against ALDH1A3 can be determined using a fluorometric assay. The enzyme is incubated with the test compound at various concentrations. The reaction is initiated by adding the substrate (e.g., retinaldehyde) and the cofactor NAD⁺. The rate of NADH production, which is proportional to enzyme activity, is measured by monitoring the increase in fluorescence over time. IC₅₀ values are then calculated from the dose-response curves.
Induction of Apoptosis
Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Benzaldehyde derivatives have been shown to induce apoptosis in cancer cells. For instance, 4-hydroxynonenal, an aldehydic product of lipid peroxidation, induces apoptosis through a mitochondrion-dependent pathway involving the release of cytochrome c and the activation of caspases. While the specific apoptotic pathway induced by this compound requires further investigation, its structural features suggest it may also trigger this crucial anticancer mechanism.
IV. Visualizing the Molecular Landscape
To better understand the context in which these compounds operate, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: The ALDH1A3-mediated retinoic acid signaling pathway and the point of inhibition.
Caption: A typical experimental workflow for the Knoevenagel condensation.
V. Conclusion
This compound presents itself as a valuable and versatile intermediate for chemical synthesis and drug discovery. Its balanced electronic properties, stemming from the presence of both an electron-withdrawing chlorine atom and an electron-donating benzyloxy group, offer a unique reactivity profile.
For Synthetic Chemistry: It is a more reactive alternative to vanillin and 4-(benzyloxy)benzaldehyde in nucleophilic addition reactions, potentially leading to higher yields and shorter reaction times. While likely less reactive than 4-chlorobenzaldehyde, the benzyloxy group provides an additional site for further functionalization, which is a significant advantage in multi-step syntheses.
For Drug Discovery: The benzyloxybenzaldehyde scaffold is a promising starting point for the development of potent and selective ALDH1A3 inhibitors, a key target in oncology. The specific combination of substituents in this compound makes it a compelling candidate for the synthesis of novel anticancer agents.
Ultimately, the choice between this compound and its alternatives will depend on the specific goals of the research. For applications requiring high electrophilicity, 4-chlorobenzaldehyde may be preferred. When a natural product-derived starting material is desired, vanillin is a suitable choice, albeit with potentially lower reactivity. However, for researchers seeking a balance of reactivity and functionality, with a clear potential for developing potent biological activity, this compound represents a superior and strategic option.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-hydroxynonenal induces apoptosis via caspase-3 activation and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectroscopic Analysis of Benzaldehyde Derivatives
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is a cornerstone of innovation. Benzaldehyde derivatives, a class of compounds central to pharmaceuticals, agrochemicals, and perfumery, demand rigorous analytical scrutiny. Spectroscopic techniques provide a powerful toolkit for elucidating the nuanced structural details of these molecules. This guide offers a comparative analysis of various spectroscopic methods for characterizing benzaldehyde derivatives, complete with experimental data and detailed protocols.
Comparative Spectroscopic Data
The electronic environment of the benzene ring and the nature of its substituents significantly influence the spectroscopic properties of benzaldehyde derivatives. The following tables summarize key quantitative data from various spectroscopic techniques, offering a baseline for comparison.
¹H NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for determining the chemical environment of protons in a molecule. The chemical shift (δ) of the aldehyde proton is particularly sensitive to the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) tend to shift this proton's signal downfield (higher δ), while electron-donating groups (EDGs) cause an upfield shift (lower δ).[1]
| Compound | Aldehyde-H (δ, ppm) | Aromatic-H (δ, ppm) | Other Protons (δ, ppm) |
| Benzaldehyde | ~10.0 | 7.5-8.0 (m, 5H) | - |
| 2-Amino-3,5-dibromobenzaldehyde | 9.79 (s, 1H) | 7.95 (d, 1H), 7.74 (d, 1H) | 6.20 (s, 2H, -NH₂) |
| Schiff Base with p-toluidine | - | 8.15-7.10 (m) | 8.55 (s, 1H, -CH=N-), 2.35 (s, 3H, -CH₃) |
| Schiff Base with p-anisidine | - | 8.10-6.90 (m) | 8.52 (s, 1H, -CH=N-), 3.80 (s, 3H, -OCH₃) |
| 4-Phenacyloxy benzaldehyde | 10.09 (s, 1H) | 7.02-8.00 (m) | 5.39 (s, 2H, -CH₂-) |
Data sourced from BenchChem and Oriental Journal of Chemistry.[2][3]
¹³C NMR Spectroscopic Data
¹³C NMR provides information about the carbon skeleton of a molecule. The carbonyl carbon of the aldehyde group is typically found in the 190-194 ppm range.
| Compound | C=O (Aldehyde) (δ, ppm) | Aromatic-C (δ, ppm) | Other Carbons (δ, ppm) |
| 4-Phenacyloxy benzaldehyde | 190.79 | 110.16-162.85 | 193.32 (C=O, ketone), 70.59-71.48 (-CH₂-) |
| 4-Phenacyloxy-3-methoxy benzaldehyde | 190.90 | 110.16-152.63 | 192.59 (C=O, ketone), 71.48 (-CH₂-), 56.30 (-OCH₃) |
Data for phenacyloxy benzaldehyde derivatives sourced from the Oriental Journal of Chemistry.[2][4]
FT-IR Spectroscopic Data
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups. The C=O stretch of the aldehyde is a prominent peak, the position of which can be influenced by conjugation and substituents.
| Compound | C=O Stretch (cm⁻¹) | C-H (Aldehyde) Stretch (cm⁻¹) | Other Key Peaks (cm⁻¹) |
| Benzaldehyde | ~1700 | ~2820, ~2720 | 3070 (C-H aromatic), 1581 (C=C aromatic) |
| 4-Phenacyloxy benzaldehyde | 1689 | 2846, 2762 | 1218 (C-O-C ether) |
| 2-Hydroxybenzaldehyde | 1664 | 2847 | Broad -OH stretch |
| Bis(salicylaldehyde) benzidine | - | - | 1616 (C=N imine), 3575 (-OH) |
Data compiled from multiple sources.[2][5][6][7]
UV-Vis Spectroscopic Data
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Benzaldehyde derivatives typically exhibit two main absorption bands corresponding to π → π* and n → π* transitions.
| Compound | Solvent | π → π* Transition (λmax, nm) | n → π* Transition (λmax, nm) |
| Benzaldehyde | Not Specified | 246, 282 | 328 |
| 2-Amino-3,5-dibromobenzaldehyde | Ethanol | ~250-300 | ~350-400 |
| Schiff Base Derivatives | Ethanol | ~260-320 | ~360-450 |
Data for 2-Amino-3,5-dibromobenzaldehyde and its Schiff base derivatives sourced from BenchChem.[3] The electronic spectrum of benzaldehyde has been studied in detail, with the lowest energy band assigned to the nπ* transition and higher energy bands to ππ* transitions.[8]
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable results. The following are generalized protocols for the key spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for structural elucidation.[1]
-
Sample Preparation: Dissolve approximately 5-10 mg of the benzaldehyde derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to an NMR tube.[1]
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.[1]
-
¹H NMR Data Acquisition:
-
¹³C NMR Data Acquisition:
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the TMS peak. Integrate the peaks to determine the relative number of protons.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the functional groups present in a molecule.[10]
-
Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr). Press the mixture into a thin, transparent disk using a hydraulic press.[3]
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.[3][5]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule.
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10⁻⁵ M) in a spectroscopic grade solvent (e.g., ethanol, methanol).[3][9]
-
Data Acquisition: Use a 1 cm quartz cuvette. Use the solvent as a blank to zero the spectrophotometer. Scan the spectrum over a wavelength range of 200-800 nm.[3][5]
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition.
Mass Spectrometry (MS)
MS is used to determine the molecular weight and fragmentation pattern of a compound.
-
Sample Introduction: The sample can be introduced directly or via a chromatographic system like Gas Chromatography (GC-MS).[11]
-
Ionization: Various ionization methods can be used, such as Electron Ionization (EI).[12]
-
Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.[11]
Visualizing the Workflow
Diagrams generated using the DOT language illustrate the logical workflow of the spectroscopic analysis and the influence of substituents.
Caption: General workflow for the synthesis and comparative spectroscopic analysis of benzaldehyde derivatives.
Caption: Influence of substituents on the ¹H NMR chemical shift of the aldehyde proton in benzaldehyde derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Spectroscopic Characterization for Bis (salysylaldehyde) Benzidine [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and analysis of derivatives of dibenzalacetone aldol products [morressier.com]
- 12. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Mastering the Safe Handling of 4-(Benzyloxy)-3-chlorobenzaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous handling of chemical reagents is the bedrock of both groundbreaking discovery and personal safety. This guide provides essential, immediate safety and logistical information for the proficient handling of 4-(Benzyloxy)-3-chlorobenzaldehyde (CAS No. 66422-84-2), a key intermediate in various synthetic pathways. By moving beyond a simple checklist, we delve into the causality behind each procedural step, ensuring a culture of safety and scientific integrity within your laboratory.
Hazard Analysis: Understanding the Risks
This compound is an aromatic aldehyde that, while crucial for many synthetic applications, presents a distinct set of hazards that must be managed with precision. The primary risks associated with this compound are categorized under the Globally Harmonized System (GHS) as follows:
| Hazard Statement | GHS Classification | Implication for Handling |
| H315 | Skin Irritation (Category 2) | Direct contact can cause redness, itching, and inflammation. |
| H319 | Serious Eye Irritation (Category 2A) | Can cause significant, but reversible, eye irritation upon contact. |
| H335 | Respiratory Irritation (Category 3) | Inhalation of dust or powder may irritate the respiratory tract. |
The signal word for this compound is "Warning" [1]. These classifications are not merely administrative; they are directives that inform every aspect of our handling protocol, from the selection of personal protective equipment to our spill response and disposal procedures. The benzyloxy and chloro functional groups, along with the aldehyde moiety, contribute to its reactivity and potential for biological interaction, necessitating a cautious and informed approach.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a non-negotiable prerequisite for handling this compound. The goal is to create a complete barrier between the researcher and the chemical, mitigating the risks of skin, eye, and respiratory exposure.
Essential PPE Ensemble:
-
Eye and Face Protection: Given the H319 classification for serious eye irritation, standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory[2]. For operations with a higher risk of splashing, such as transferring large quantities or reactions under pressure, a face shield worn over chemical goggles is the best practice.
-
Hand Protection: To prevent skin irritation (H315), chemically resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. It is critical to inspect gloves for any signs of degradation or perforation before each use and to employ proper removal techniques to avoid contaminating your skin. Always wash your hands thoroughly with soap and water after removing gloves.
-
Body Protection: A laboratory coat is required to protect your skin and clothing from accidental spills[3]. For tasks with a significant risk of splashing, a chemically resistant apron over the lab coat provides an additional layer of security. Ensure all skin is covered; long pants and closed-toe shoes are mandatory in any laboratory setting[4].
-
Respiratory Protection: Due to the risk of respiratory irritation (H335), especially when handling the solid, powdered form of this chemical, all work should be conducted in a certified chemical fume hood [2][5]. This engineering control is the most effective way to prevent the inhalation of airborne particles. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) must be used.
Operational Plan: From Receipt to Reaction
A systematic and well-documented operational plan ensures that this compound is handled safely and efficiently at every stage.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents. The storage temperature should be at room temperature, under an inert atmosphere if possible[1].
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant GHS hazard pictograms and statements.
Handling and Weighing:
The following workflow illustrates the critical steps for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Protocol:
-
Preparation: Before handling the chemical, ensure you are wearing the complete PPE ensemble described in Section 2. Verify that the chemical fume hood is operational, with the sash at the appropriate height.
-
Weighing: Conduct all weighing and transfer operations inside the fume hood to contain any dust. Use a spatula for transfers and avoid creating airborne dust.
-
Reaction Setup: When adding the compound to a reaction vessel, do so slowly and carefully to prevent splashing.
-
Post-Handling: After use, securely close the container and return it to its designated storage location.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle and is governed by strict regulations.
-
Waste Segregation: All waste contaminated with this compound, including excess reagent, contaminated gloves, and paper towels, must be collected in a designated, labeled hazardous waste container.
-
Container Management: The waste container should be kept closed when not in use and stored in a secondary containment bin within a satellite accumulation area or the main hazardous waste storage area.
-
Regulatory Compliance: Never dispose of this chemical down the drain. All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and correct response is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2].
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention[2][5].
-
Inhalation: Move the affected person to fresh air. If they experience difficulty breathing, administer oxygen and seek immediate medical attention[2].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2].
-
Spill Response: For a small spill, and only if you are trained to do so, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container. For large spills, evacuate the area and contact your institution's EHS department immediately.
By adhering to these comprehensive guidelines, you contribute to a robust safety culture that protects you, your colleagues, and the integrity of your research.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


